2-Bromo-7-methoxynaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFOVYQPOOUQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514522 | |
| Record name | 2-Bromo-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200875-36-1 | |
| Record name | 2-Bromo-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-7-methoxynaphthalene (CAS No. 200875-36-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-7-methoxynaphthalene, a halogenated aromatic compound. Due to the limited availability of detailed experimental data for this specific isomer, this document presents the currently accessible information on its synthesis and properties. To offer a broader context for researchers, a comparative analysis with its well-characterized isomer, 2-Bromo-6-methoxynaphthalene, is included, covering its synthesis, applications in drug discovery, and material science. This guide aims to be a valuable resource for professionals in organic synthesis and medicinal chemistry by consolidating known data and highlighting areas for future research.
Introduction
This compound is a substituted naphthalene derivative with the chemical formula C₁₁H₉BrO.[1] As a bromo-methoxy substituted naphthalene, it holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromo and methoxy groups on the naphthalene scaffold allows for a variety of chemical transformations, making it an attractive intermediate for creating more complex molecular architectures. This guide summarizes the known information about this compound and provides a comparative perspective with its 6-methoxy isomer to facilitate a deeper understanding of this class of compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 200875-36-1 | PubChem[1] |
| Molecular Formula | C₁₁H₉BrO | PubChem[1] |
| Molecular Weight | 237.09 g/mol | PubChem[1] |
| XLogP3 | 4.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis and isolation of pure this compound is not extensively documented. However, its formation as an intermediate in the synthesis of 7-bromo-2-naphthol from 2,7-dihydroxynaphthalene has been described.[2]
Synthesis as an Intermediate
The following protocol describes the formation of this compound as part of a multi-step synthesis.
Experimental Protocol:
-
Step 1: Preparation of the Brominating Agent: To a 1 L flask under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL). Cool the mixture to 10 °C. Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes.
-
Step 2: Bromination: After the addition is complete, remove the cooling bath. Add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol) to the mixture and rinse with an additional 350 mL of acetonitrile.
-
Step 3: Reaction to form this compound: Heat the resulting yellow-brown mixture to reflux for 3 hours. During this step, this compound is formed in the reaction mixture.
-
Step 4: Subsequent Reaction: The protocol then proceeds with the removal of acetonitrile by distillation under reduced pressure to yield an off-white solid, which is subsequently used to prepare 7-bromo-2-naphthol.[2]
Note: This protocol does not detail the isolation and purification of this compound. Further development would be required to isolate this intermediate.
Caption: Synthesis of this compound as an in situ intermediate.
Spectroscopic Data
As of the current literature survey, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not publicly available. Characterization of the isolated compound would be a critical step for any future research.
Applications and Future Research Directions
While specific applications for this compound have not been reported, its structure suggests potential utility in several areas of chemical research:
-
Medicinal Chemistry: As a building block, it could be used in the synthesis of novel compounds with potential biological activity. The naphthalene core is a common scaffold in pharmaceuticals.
-
Materials Science: Naphthalene derivatives are often used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs). The bromo- and methoxy-substituents could be modified to tune the electronic properties of such materials.
Future research should focus on the development of a robust synthesis and isolation protocol for this compound, followed by a thorough characterization of its physical and spectroscopic properties. Elucidation of its reactivity through various cross-coupling and substitution reactions would open avenues for its application in synthetic chemistry.
Comparative Analysis: 2-Bromo-6-methoxynaphthalene (CAS No. 5111-65-9)
In contrast to the limited data on the 7-methoxy isomer, its positional isomer, 2-Bromo-6-methoxynaphthalene, is a well-documented and commercially available compound. It serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.
Table 2: Physicochemical Properties of 2-Bromo-6-methoxynaphthalene
| Property | Value | Source |
| CAS Number | 5111-65-9 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₉BrO | Sigma-Aldrich |
| Molecular Weight | 237.09 g/mol | Sigma-Aldrich |
| Melting Point | 106-109 °C | Sigma-Aldrich |
| Boiling Point | 114-118 °C at 0.2 mmHg | Organic Syntheses[3] |
Synthesis of 2-Bromo-6-methoxynaphthalene
A common synthetic route involves the bromination and subsequent methylation of 2-naphthol.[3]
Caption: Synthetic route to 2-Bromo-6-methoxynaphthalene.
Applications of 2-Bromo-6-methoxynaphthalene
The primary application of 2-Bromo-6-methoxynaphthalene is as a key starting material for the synthesis of Naproxen.
Caption: Role of 2-Bromo-6-methoxynaphthalene in the synthesis of Naproxen.
Safety Information
No specific safety data sheet (SDS) is available for this compound. Standard laboratory safety precautions for handling halogenated aromatic compounds should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.
For the isomer, 2-Bromo-6-methoxynaphthalene, it is classified as harmful if swallowed.[4]
Conclusion
This compound is a chemical compound with potential for applications in synthetic chemistry, although it remains largely uncharacterized. This guide has presented the available information on its synthesis as an intermediate and its computed properties. The comparative analysis with the well-studied 2-Bromo-6-methoxynaphthalene highlights the established utility of this class of compounds and underscores the need for further research into the 7-methoxy isomer. The development of a scalable synthesis and a full characterization of its properties are essential next steps to unlock the potential of this compound for researchers and drug development professionals.
References
An In-depth Technical Guide to 2-Bromo-7-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-7-methoxynaphthalene, a key organic intermediate. The document details its physicochemical properties, outlines a representative synthetic pathway with experimental protocols, and discusses its potential applications in research and development.
Core Compound Data
This compound is a substituted naphthalene derivative. Its core properties are summarized below, providing a foundational understanding of the compound for experimental design and application.
| Property | Value | Source(s) |
| Molecular Weight | 237.09 g/mol | [1] |
| Molecular Formula | C₁₁H₉BrO | [1] |
| CAS Number | 200875-36-1 | [1] |
| IUPAC Name | This compound | [1] |
| Monoisotopic Mass | 235.98368 Da | [1] |
| XLogP3 | 4.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthetic Pathway and Experimental Protocols
The following diagram illustrates the proposed synthetic workflow.
Experimental Protocol: Step 1 - Synthesis of 7-Methoxy-2-naphthol
This protocol is adapted from a general method for the methylation of dihydroxynaphthalenes.
Materials:
-
2,7-Dihydroxynaphthalene
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Water
-
Brine
Procedure:
-
A mixture of 2,7-dihydroxynaphthalene, 2 equivalents of dimethyl sulfate, and 2 equivalents of potassium carbonate in acetonitrile is refluxed for 1 hour.
-
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed by evaporation under reduced pressure.
-
The resulting residue is poured into water and extracted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is concentrated under vacuum, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent to afford 7-methoxy-2-naphthol.
Experimental Protocol: Step 2 - Synthesis of this compound
This protocol is a representative procedure adapted from the bromination of similar naphthol derivatives, as a specific protocol for 7-methoxy-2-naphthol is not detailed in the available literature. The use of N-Bromosuccinimide (NBS) is a common method for the regioselective bromination of activated aromatic rings.
Materials:
-
7-Methoxy-2-naphthol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Sodium thiosulfate solution
-
Dichloromethane
Procedure:
-
Dissolve 7-methoxy-2-naphthol in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution in portions at room temperature while stirring.
-
The reaction progress is monitored by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is then diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Characterization
As of the latest literature search, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. Characterization of the synthesized product would typically involve the following analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms on the naphthalene ring and the methoxy group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as C-O and C-Br bonds, and the aromatic system.
Applications in Research and Drug Development
Substituted bromonaphthalenes are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
While specific applications for the 2-bromo-7-methoxy isomer are not widely documented, its structural motif is relevant to medicinal chemistry. For instance, the related isomer, 2-Bromo-6-methoxynaphthalene, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. It is plausible that this compound could serve as a building block for the synthesis of novel bioactive molecules and functional materials, making it a compound of interest for exploratory research in drug discovery and materials science. The following diagram illustrates the logical relationship of this compound as a precursor in synthetic chemistry.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-7-methoxynaphthalene from 2,7-dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of 2-Bromo-7-methoxynaphthalene, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the selective monomethylation of the readily available 2,7-dihydroxynaphthalene, followed by the regioselective bromination of the resulting 7-methoxy-2-naphthol.
This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to facilitate understanding and practical implementation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound from 2,7-dihydroxynaphthalene is efficiently achieved through a two-step process. The first step involves the selective monomethylation of one of the hydroxyl groups of 2,7-dihydroxynaphthalene to yield 7-methoxy-2-naphthol. The second step is the regioselective bromination of this intermediate at the C2 position to afford the final product. The regioselectivity of the bromination is directed by the activating hydroxyl and methoxy groups on the naphthalene ring.
Overall Synthetic Pathway
Caption: A two-step synthesis of this compound.
Quantitative Data of Compounds
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 184-191 |
| 7-Methoxy-2-naphthol | C₁₁H₁₀O₂ | 174.20 | 116-119[1] |
| This compound | C₁₁H₉BrO | 237.09[2] | 106-109 |
Experimental Protocols
Step 1: Selective Monomethylation of 2,7-Dihydroxynaphthalene to 7-Methoxy-2-naphthol
This protocol is adapted from a general method for the methylation of 2,7-dihydroxynaphthalene.
Materials and Reagents:
-
2,7-dihydroxynaphthalene
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water (distilled or deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2,7-dihydroxynaphthalene (e.g., 500 mg, 3.12 mmol) in anhydrous acetonitrile (10 ml), add potassium carbonate (e.g., 862 mg, 6.24 mmol) and dimethyl sulfate (e.g., 0.35 ml, 3.74 mmol).
-
Heat the reaction mixture to reflux and maintain for approximately 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent by rotary evaporation.
-
To the residue, add water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 15:1) as the eluent to afford 7-methoxy-2-naphthol.
Experimental Workflow for Monomethylation
Caption: Workflow for the selective monomethylation of 2,7-dihydroxynaphthalene.
Step 2: Regioselective Bromination of 7-Methoxy-2-naphthol to this compound
The hydroxyl and methoxy groups are both activating and ortho-, para-directing.[3][4] In the case of 7-methoxy-2-naphthol, the hydroxyl group at the 2-position strongly activates the 1 and 3 positions, while the methoxy group at the 7-position activates the 6 and 8 positions. The bromination is expected to occur preferentially at the position most activated by the hydroxyl group.
Materials and Reagents:
-
7-methoxy-2-naphthol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (DCM) or Acetic Acid
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 7-methoxy-2-naphthol (e.g., 1 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (e.g., 1.1 eq) or Bromine (e.g., 1.1 eq) in the same solvent to the cooled solution with stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
If acetic acid was used as the solvent, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound. A patent describing a similar process reported a yield of 80% for the bromination and methylation of 2-naphthol.
Characterization of this compound
The structure of the final product, this compound, can be confirmed by various spectroscopic methods.
Predicted Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons and a singlet for the methoxy group protons. The chemical shifts will be influenced by the positions of the bromo and methoxy substituents on the naphthalene ring.
-
¹³C NMR: The spectrum will display signals for the eleven carbon atoms of the molecule. The chemical shifts of the carbons directly attached to the bromine and oxygen atoms will be significantly affected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (237.09 g/mol ), with a characteristic isotopic pattern for a monobrominated compound.[2]
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific laboratory settings and purity requirements.
References
Physical appearance of 2-Bromo-7-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-7-methoxynaphthalene is a halogenated aromatic compound belonging to the naphthalene family. As a functionalized naphthalene derivative, it holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its physical and chemical properties, available experimental protocols, and a comparative analysis with its close isomer, 2-Bromo-6-methoxynaphthalene, for which more extensive experimental data is available.
Chemical and Physical Properties
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 200875-36-1[1] |
| Molecular Formula | C₁₁H₉BrO[1] |
| Molecular Weight | 237.09 g/mol [1] |
| IUPAC Name | This compound[2] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 4.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 235.98368 g/mol | PubChem[2] |
| Monoisotopic Mass | 235.98368 g/mol | PubChem[2] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[2] |
| Heavy Atom Count | 13 | PubChem[2] |
Table 3: Experimental Physical Properties of 2-Bromo-6-methoxynaphthalene (Isomer for Comparison)
| Property | Value | Source |
| Physical Appearance | White to Almost white powder to crystal | CymitQuimica[3] |
| Melting Point | 106-109 °C | Sigma-Aldrich[4][5] |
Experimental Protocols
Synthesis of this compound
A documented synthetic route to this compound starts from 2,7-dihydroxynaphthalene. The procedure involves the selective monobromination and subsequent methylation of one of the hydroxyl groups.
Protocol: Synthesis from 2,7-dihydroxynaphthalene [6]
-
Materials and Equipment:
-
2,7-dihydroxynaphthalene
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Acetonitrile (CH₃CN)
-
Nitrogen atmosphere
-
Standard laboratory glassware for reflux and distillation
-
-
Procedure: a. To a 1 L flask under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL). b. Cool the mixture to 10 °C. c. Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes. d. After the addition is complete, remove the cooling bath. e. Add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol) and rinse with an additional 350 mL of acetonitrile. f. Heat the resulting yellow-brown mixture to reflux for 3 hours. g. Following the reflux, remove the acetonitrile by distillation under reduced pressure to yield the crude product.
Note: This protocol describes the synthesis of the brominated intermediate. Further steps for methylation would be required to obtain the final product, which are not detailed in the cited source.
Mandatory Visualization
References
- 1. synchem.de [synchem.de]
- 2. This compound | C11H9BrO | CID 12992759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]
- 4. 2-溴-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]
- 6. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]
Solubility Profile of 2-Bromo-7-methoxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-7-methoxynaphthalene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document primarily presents data for its close isomer, 2-bromo-6-methoxynaphthalene, which is expected to exhibit similar solubility behavior. This information is crucial for applications in synthesis, purification, and formulation development.
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Data Type |
| Dimethyl Sulfoxide (DMSO) | Ambient | 55 mg/mL (231.98 mM)[1] | Quantitative |
| Methanol | Heated | Slightly Soluble[2] | Qualitative |
| Water | Ambient | Insoluble[2][3][4][5] | Qualitative |
| n-Butanol | 80-90°C | Soluble[6] | Qualitative |
| Tetrahydrofuran (THF) | Reflux | Soluble[7] | Qualitative |
Note: The solubility in butanol and tetrahydrofuran is inferred from recrystallization and reaction condition descriptions, respectively, which involve complete dissolution at elevated temperatures.[6][7]
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent, based on the shake-flask method, a widely accepted standard procedure.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvent of choice
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.
-
-
Data Calculation:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility as described above.
Caption: General workflow for the experimental determination of solubility.
References
- 1. 2-Bromo-6-methoxynaphthalene | 5-HT Receptor | TargetMol [targetmol.com]
- 2. 2-Bromo-6-methoxynaphthalene | 5111-65-9 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. hspchem.com [hspchem.com]
- 5. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
- 6. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 2-Bromo-7-methoxynaphthalene: A Technical Guide
Introduction
2-Bromo-7-methoxynaphthalene is a substituted naphthalene derivative with significant potential in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and functional materials. Its chemical structure, characterized by a naphthalene core with a bromine atom and a methoxy group at the C-2 and C-7 positions, respectively, imparts specific physicochemical properties that are of interest to researchers in drug discovery and materials science. An unambiguous characterization of this compound is paramount for its effective utilization, and this relies on a comprehensive analysis of its spectral data.
This technical guide provides a detailed overview of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible experimental data for this specific isomer, this document presents a combination of data reported for analogous structures and predicted values based on established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic signature of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉BrO |
| Molecular Weight | 237.09 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 200875-36-1[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Ar-H |
| ~ 7.6 - 7.8 | m | 2H | Ar-H |
| ~ 7.2 - 7.4 | m | 2H | Ar-H |
| ~ 3.9 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13) NMR Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 158 | Ar-C-O |
| ~ 135 | Ar-C |
| ~ 130 | Ar-C |
| ~ 129 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 120 | Ar-C-Br |
| ~ 119 | Ar-CH |
| ~ 106 | Ar-CH |
| ~ 55 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic absorption bands for this compound.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~ 1600 | Strong | Aromatic C=C Stretch |
| ~ 1475 | Medium | Aromatic C=C Stretch |
| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |
| 1050-1000 | Medium | Aryl-O Stretch (symmetric) |
| Below 800 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 236 | ~100 | [M]⁺ (with ⁷⁹Br) |
| 238 | ~98 | [M]⁺ (with ⁸¹Br) |
| 157 | Variable | [M-Br]⁺ |
| 128 | Variable | [M-Br-CO]⁺ |
| 115 | Variable | [C₉H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.
-
¹H NMR Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Typical parameters include a spectral width of 12-15 ppm, a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse width corresponding to a 45° flip angle, and a relaxation delay of 2-5 seconds to ensure quantitative analysis of carbons with long relaxation times.
-
A significantly larger number of scans (several hundred to thousands) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An ion detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow Visualization
The logical flow for the spectroscopic analysis and characterization of this compound is illustrated in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to 2-Bromo-7-methoxynaphthalene: Synthesis, Properties, and Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-7-methoxynaphthalene, a halogenated aromatic compound. While its isomer, 2-bromo-6-methoxynaphthalene, is a well-documented and crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, this compound is a less-studied derivative. This document details the available information on its synthesis, physicochemical properties, and places it within the broader context of brominated methoxynaphthalene chemistry. The guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may be interested in the synthesis and potential applications of this specific isomer.
Introduction and Historical Context
Naphthalene, a bicyclic aromatic hydrocarbon, has been a cornerstone of organic chemistry since its discovery in coal tar in the early 19th century. Its derivatives are integral to the development of dyes, polymers, and pharmaceuticals. The introduction of bromo and methoxy functional groups onto the naphthalene scaffold gives rise to a diverse array of isomers, each with unique chemical reactivity and potential applications.
The history of brominated methoxynaphthalenes is largely dominated by the 2,6-substituted isomer due to its role as a key precursor to Naproxen. The discovery and development of efficient synthetic routes to 2-bromo-6-methoxynaphthalene have been the subject of extensive industrial and academic research.
In contrast, the history of This compound is not as clearly delineated. Its emergence in the chemical literature appears to be more recent and is primarily associated with broader studies on naphthalene functionalization rather than a targeted discovery for a specific application. It is often synthesized as a reference compound or as part of a library of substituted naphthalenes for screening purposes. The lack of a prominent historical narrative suggests that its full potential may yet to be explored.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in chemical synthesis. The available data, primarily from computational models, are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrO | PubChem[1] |
| Molecular Weight | 237.09 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 200875-36-1 | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 235.98368 g/mol | PubChem[1] |
| Monoisotopic Mass | 235.98368 g/mol | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 171 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2,7-dihydroxynaphthalene. The following experimental protocol is adapted from available literature.
Synthetic Pathway
The overall synthetic route involves the selective bromination and methylation of the starting diol.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Preparation of this compound from 2,7-Dihydroxynaphthalene
This procedure outlines the direct conversion of 2,7-dihydroxynaphthalene to this compound.
-
Reagents and Materials:
-
2,7-Dihydroxynaphthalene
-
Triphenylphosphine
-
Bromine
-
Acetonitrile (anhydrous)
-
Nitrogen gas supply
-
Standard reflux apparatus
-
Rotary evaporator
-
-
Procedure:
-
To a 1 L flask under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL).
-
Cool the mixture to 10 °C using an ice bath.
-
Slowly add bromine (17.6 mL, 0.342 mol) dropwise over a period of 10 minutes, maintaining the temperature.
-
Remove the cooling bath and add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol) to the flask.
-
Rinse the flask with an additional 350 mL of acetonitrile.
-
Heat the resulting yellow-brown mixture to reflux and maintain for 3 hours.
-
After the reaction is complete, remove the acetonitrile by distillation under reduced pressure using a rotary evaporator. This will yield a solid product.
-
-
Purification:
-
The crude solid can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The coupling patterns (doublets, doublets of doublets, and singlets) will be indicative of the substitution pattern on the naphthalene ring. The methoxy group should appear as a sharp singlet around 3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the bromine atom will be shifted downfield, while the carbon of the methoxy group will appear upfield. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the bromo and methoxy substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)
-
C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹)
-
C=C stretching of the aromatic ring (in the region of 1600-1450 cm⁻¹)
-
C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹)
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group and the bromine atom.
Potential Applications and Future Outlook
Given the limited research on this compound, its specific applications have not been extensively explored. However, based on its structure, several potential areas of interest for future research can be proposed:
-
Medicinal Chemistry: As an isomer of a key pharmaceutical intermediate, it could serve as a scaffold for the synthesis of novel bioactive molecules. The different substitution pattern may lead to altered pharmacological profiles.
-
Materials Science: Naphthalene derivatives are known to be useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties conferred by the 2,7-substitution pattern could be investigated for such applications.
-
Organic Synthesis: The bromo and methoxy groups offer versatile handles for further chemical transformations, making it a potentially useful building block in the synthesis of more complex organic molecules.
Conclusion
This compound represents an under-explored area within the rich chemistry of naphthalene derivatives. While its historical significance is minor compared to its 2,6-isomer, the availability of a clear synthetic route opens the door for further investigation into its properties and potential applications. This technical guide has summarized the current knowledge on this compound, providing a foundation for researchers to build upon. Future studies will undoubtedly uncover the unique chemistry and potential utility of this intriguing molecule.
References
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-7-methoxynaphthalene
This document provides a comprehensive overview of the known safety and handling protocols relevant to 2-Bromo-7-methoxynaphthalene, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific isomer, information from the structurally similar compound 2-Bromo-6-methoxynaphthalene is used as a primary reference.
Hazard Identification and Classification
Based on data for 2-Bromo-6-methoxynaphthalene, this class of compounds is considered hazardous. The Globally Harmonized System (GHS) classification indicates potential for acute oral toxicity.[1][2][3]
GHS Classification for 2-Bromo-6-methoxynaphthalene
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data extrapolated from 2-Bromo-6-methoxynaphthalene and 2-Bromo-7-methoxynaphthalen-1-ol.[1][2][4]
Logical Relationship for Data Extrapolation
Caption: Data for 2-Bromo-6-methoxynaphthalene is used as a surrogate for this compound.
Physical and Chemical Properties
While specific properties for this compound are not fully documented, the following table summarizes key properties of the reference compound, 2-Bromo-6-methoxynaphthalene.
| Property | Value |
| Molecular Formula | C₁₁H₉BrO |
| Molecular Weight | 237.09 g/mol [1][3] |
| Appearance | Off-white powder[5] |
| Melting Point | 106-109 °C[3] |
| Solubility | Insoluble in water[5][6] |
| Storage Class Code | 11 - Combustible Solids |
Exposure Controls and Personal Protection
To minimize exposure, strict adherence to standard laboratory safety protocols is essential. This includes working in a well-ventilated area, preferably within a chemical fume hood.[7][8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[9][10] Change gloves frequently and after any sign of contamination.
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator should be used.[11]
-
Hygiene Measures: Wash hands thoroughly with soap and water after handling.[5][6] Do not eat, drink, or smoke in the laboratory.[2][10]
Safe Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust.[6]
-
Keep away from heat, sparks, and open flames.[12]
-
Ground all equipment containing the material to prevent electrostatic discharge.[11]
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly sealed and protected from physical damage.[2][5][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[5]
Accidental Release Measures
Minor Spills:
-
Wear appropriate PPE.
-
Gently sweep up the spilled solid, avoiding dust generation.[2][5]
-
Place the material in a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert emergency services.
-
Control all ignition sources.
-
Contain the spill if possible without risk.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not empty into drains.[2]
Experimental Protocols & Workflows
While specific experimental protocols for safety testing of this compound are not available, a generalized safe handling workflow for laboratory research is presented below.
Safe Handling Workflow for Substituted Naphthalenes
Caption: Standard workflow for the safe laboratory handling of this compound.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2] However, based on the GHS classification of related compounds, it is harmful if swallowed.[1] Naphthalene and its derivatives can be metabolized in the body, and the metabolites may exert toxic effects. The following diagram illustrates a generalized pathway for the toxicokinetics of a foreign chemical compound (xenobiotic).
Generalized Toxicokinetic Pathway
Caption: A generalized pathway for the absorption, distribution, metabolism, and excretion of a xenobiotic.
References
- 1. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromo-6-methoxynaphthalene pharmaceutical impurity standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. chemstock.ae [chemstock.ae]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. static.igem.org [static.igem.org]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Commercial Suppliers and Technical Guide for 2-Bromo-7-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-7-methoxynaphthalene is a substituted naphthalene derivative that serves as a valuable building block in organic synthesis. Its specific substitution pattern makes it a key intermediate for the synthesis of various more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the commercial availability of this compound, its physicochemical properties, a detailed synthesis protocol, and its applications in research and drug development.
Commercial Availability
This compound (CAS No: 200875-36-1) is available from several commercial chemical suppliers. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis to ensure the material meets the specific requirements of their intended application.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| AccelaChem Bio Inc. | >98% | 200875-36-1 | C₁₁H₉BrO | 237.09 |
| Ambeed | Not Specified | 200875-36-1 | C₁₁H₉BrO | 237.09 |
| Sunway Pharmaceutical Technology Co., Ltd. | Not Specified | 200875-36-1 | C₁₁H₉BrO | 237.09 |
| SEEDCHEM | Not Specified | 200875-36-1 | C₁₁H₉BrO | 237.09 |
| Synchem | 95% | 200875-36-1 | C₁₁H₉BrO | 237.09[1] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrO | PubChem[2] |
| Molecular Weight | 237.09 g/mol | PubChem[2] |
| CAS Number | 200875-36-1 | PubChem[2] |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not explicitly reported for the 7-methoxy isomer. The related 6-methoxy isomer has a melting point of 106-109 °C. | --- |
| Boiling Point | Not explicitly reported. | --- |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | --- |
Synthesis of this compound
This compound can be synthesized from 2,7-dihydroxynaphthalene. The following is a representative experimental protocol.
Experimental Protocol: Synthesis from 2,7-Dihydroxynaphthalene
This synthesis proceeds via the formation of a phosphonium bromide intermediate, followed by methylation.
Materials:
-
2,7-Dihydroxynaphthalene
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Acetonitrile (CH₃CN)
-
A suitable methylating agent (e.g., dimethyl sulfate or methyl iodide)
-
An appropriate base (e.g., potassium carbonate)
-
An appropriate solvent for methylation (e.g., acetone or DMF)
Procedure:
-
Formation of the Brominating Agent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in acetonitrile. Cool the solution in an ice bath. Slowly add an equimolar amount of bromine dropwise with stirring.[3]
-
Bromination: To the freshly prepared brominating agent, add a solution of 2,7-dihydroxynaphthalene in acetonitrile. Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitor by TLC).[3]
-
Work-up and Isolation of 7-Bromo-2-naphthol: After cooling, the reaction mixture is typically concentrated under reduced pressure. The crude product, 7-bromo-2-naphthol, can be purified by column chromatography on silica gel.
-
Methylation: Dissolve the purified 7-bromo-2-naphthol in a suitable solvent such as acetone or DMF. Add a base, such as potassium carbonate, followed by the dropwise addition of a methylating agent like dimethyl sulfate or methyl iodide.
-
Reaction Monitoring and Work-up: Heat the reaction mixture and monitor its progress by TLC. Once the reaction is complete, cool the mixture and perform an aqueous work-up. Typically, this involves partitioning the mixture between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Applications in Research and Drug Development
While the isomer 2-bromo-6-methoxynaphthalene is a well-known precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the applications of this compound are less documented but are emerging in the field of medicinal chemistry.[4] Its utility lies in its ability to serve as a scaffold for the synthesis of novel compounds with potential biological activity.
Derivatives of 2-methoxynaphthalene have been investigated for a range of pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties.[5] The naphthalene core provides a rigid framework that can be functionalized at the bromo and methoxy positions to generate libraries of compounds for screening against various biological targets.
For instance, the bromo group can be readily transformed using modern cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations to introduce a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compound series.
Conclusion
This compound is a commercially available and synthetically versatile building block with potential for the development of novel therapeutic agents and functional materials. This guide provides essential technical information to aid researchers and drug development professionals in the procurement, handling, and application of this valuable chemical intermediate. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully realize its potential in scientific research.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Naproxen Intermediate: 2-bromo-6-methoxynaphthalene
Introduction
2-bromo-6-methoxynaphthalene is a crucial intermediate in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The efficiency of Naproxen synthesis is highly dependent on the successful and high-yield production of this key intermediate. This document provides detailed application notes and experimental protocols for various synthetic routes to 2-bromo-6-methoxynaphthalene, intended for researchers, scientists, and professionals in drug development.
Synthetic Strategies Overview
Several synthetic pathways to 2-bromo-6-methoxynaphthalene have been developed, each with distinct advantages and disadvantages. The primary methods involve:
-
Methylation of 6-bromo-2-naphthol: A straightforward approach where the hydroxyl group of 6-bromo-2-naphthol is methylated.
-
Bromination of 2-methoxynaphthalene: This method involves the direct electrophilic bromination of 2-methoxynaphthalene.
-
Multi-step Synthesis from 2-naphthol: A longer route that begins with the bromination of 2-naphthol, followed by selective reduction and subsequent methylation.
-
Sandmeyer Reaction: A potential alternative route involving the diazotization of 6-methoxy-2-naphthylamine followed by a copper-catalyzed bromination.
This document will detail the experimental protocols for the first three methods and provide a general overview of the Sandmeyer reaction approach.
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic routes to 2-bromo-6-methoxynaphthalene, allowing for easy comparison of the methodologies.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| Methylation | 6-bromo-2-naphthol | Dimethyl carbonate, K₂CO₃, Tetrabutylammonium chloride | 130-135°C, 6 hours | 95% | [1] |
| Bromination & Debromination | 2-methoxynaphthalene | Bromine, Acetic acid, Iron powder | 40-45°C, 3 hours | Not explicitly stated for pure product, 55.2g raw product from 39.25g starting material | [2][3][4] |
| Multi-step from 2-naphthol | 2-naphthol | 1. Bromine; 2. Sodium bisulfite; 3. Methyl bromide, NaOH | 1. 10°C -> 25°C; 2. Not specified; 3. 50°C, 4 hours | 80% (overall from 2-naphthol) | [5] |
Experimental Protocols
Protocol 1: Methylation of 6-bromo-2-naphthol
This protocol details the synthesis of 2-bromo-6-methoxynaphthalene via the methylation of 6-bromo-2-naphthol using the environmentally benign reagent, dimethyl carbonate.[1][6]
Materials:
-
6-bromo-2-naphthol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium chloride
-
Ethanol
Equipment:
-
100 mL round-bottomed flask
-
Mechanical stirrer
-
Addition funnel
-
Reflux condenser with a calcium chloride drying tube
-
Oil bath
Procedure:
-
To a 100 mL round-bottomed flask, add 22.3 g (0.10 mol) of 6-bromo-2-naphthol, 2.76 g (0.02 mol) of potassium carbonate, and 2.78 g (0.01 mol) of tetrabutylammonium chloride.
-
Heat the mixture to 135°C using an oil bath.
-
Add 9.9 g (0.11 mol) of dimethyl carbonate dropwise over 6 hours, maintaining the temperature between 130-135°C.
-
After the addition is complete, distill the mixture to remove excess dimethyl carbonate and the methanol byproduct.
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in 140 mL of ethanol and filter the solution.
-
Concentrate the filtrate to approximately 60 mL and cool to 5°C.
-
Collect the precipitated crystals by filtration and dry them in vacuo to yield the product.
-
Expected Yield: 22.4 g (95%) of 2-bromo-6-methoxynaphthalene as a pale-yellow solid.[1]
-
Protocol 2: Bromination of 2-methoxynaphthalene followed by Debromination
This protocol describes the synthesis of 2-bromo-6-methoxynaphthalene from 2-methoxynaphthalene. The process involves an initial bromination that yields a dibromo intermediate, which is then selectively debrominated in situ using iron powder to afford the desired product.[2][3][4]
Materials:
-
2-methoxynaphthalene
-
Bromine
-
Glacial acetic acid
-
Iron powder
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium hydroxide (NaOH) solution
-
Isobutanol
Equipment:
-
Reaction flask with a stirrer
-
Addition funnel
-
Cooling bath
Procedure:
-
In a reaction flask, suspend 39.25 g of 2-methoxynaphthalene in 125 cm³ of glacial acetic acid and heat to 30°C.
-
Prepare a solution of 81 g of bromine in 25 cm³ of glacial acetic acid.
-
Add the bromine solution to the stirred suspension over 35 minutes, maintaining the reaction temperature between 40-45°C.
-
After the addition is complete, stir the mixture for 1.5 hours at 45°C.
-
In small portions, add 14 g of iron powder over 1.5 hours, using a cold bath to control the exotherm.
-
Continue stirring at 45°C until thin-layer chromatography indicates the disappearance of the 1,6-dibromo-2-methoxynaphthalene intermediate.
-
Dilute the reaction mixture with 0.5 liters of water.
-
Filter the solid product and wash it with water.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic solution with 5% NaOH solution, then with water.
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from 250 cm³ of isobutanol to yield pure 2-bromo-6-methoxynaphthalene.
-
Expected Yield: 45 g of pure product.
-
Protocol 3: Multi-step Synthesis from 2-naphthol
This protocol outlines a three-step synthesis of 2-bromo-6-methoxynaphthalene starting from 2-naphthol, as detailed in patent literature.[5]
Step 1: Bromination of 2-naphthol to 1,6-dibromo-2-naphthol
-
Suspend 144 g (1 mole) of 2-naphthol in 800 ml of methylene chloride.
-
Cool the suspension to 10°C.
-
Gradually add 336 g (2.1 moles) of bromine over two hours, maintaining the temperature.
-
After the addition, raise the temperature to 25°C and stir for 3-4 hours.
Step 2: Reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol
-
The patent suggests this reduction can be carried out using sodium bisulfite. (Detailed protocol for this specific step is not provided in the abstract).
Step 3: Methylation of 6-bromo-2-naphthol
-
To the organic phase containing 6-bromo-2-naphthol, add a 40% NaOH solution (110 g; 1.1 mole) and n-butanol (330 ml).
-
Maintain the mixture at 50°C and feed in methyl bromide (119 g; 1.25 moles) over 4 hours.
-
The product, 2-bromo-6-methoxynaphthalene, will precipitate during the reaction.
-
After the reaction, allow the mixture to separate into aqueous and organic phases.
-
Crystallize the product from the organic phase by cooling from 90°C to 15°C.
-
Filter the solid, wash with cold butanol and water, and dry under reduced pressure.
-
Expected Yield: 190 g (80% overall yield from 2-naphthol).[5]
-
Alternative Synthetic Route: Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts.[7] This reaction could be a viable route for the synthesis of 2-bromo-6-methoxynaphthalene starting from 6-methoxy-2-naphthylamine.
General Procedure Outline:
-
Diazotization: 6-methoxy-2-naphthylamine would be treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HBr) at low temperatures (0-5°C) to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt solution would then be added to a solution of copper(I) bromide (CuBr). The diazonium group is replaced by a bromine atom, releasing nitrogen gas and yielding 2-bromo-6-methoxynaphthalene.
While a specific, detailed protocol for this exact transformation was not found in the provided search results, the Sandmeyer reaction is a robust and widely applicable method.[7]
Visualized Workflows
Caption: Multi-step synthesis of 2-bromo-6-methoxynaphthalene from 2-naphthol.
Caption: Proposed Sandmeyer reaction route to 2-bromo-6-methoxynaphthalene.
References
- 1. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. sid.ir [sid.ir]
- 4. Diazotisation [organic-chemistry.org]
- 5. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-7-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, high functional group tolerance, and generally high yields, making it an invaluable tool in medicinal chemistry and drug development. The 2-aryl-7-methoxynaphthalene scaffold is a key structural motif in various biologically active molecules and functional materials. This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 2-Bromo-7-methoxynaphthalene with various arylboronic acids.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromo-naphthalene derivatives and other analogous aryl bromides. This data is intended to serve as a guideline for the optimization of the coupling reaction with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95[1] |
| 2 | 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 96[1] |
| 3 | 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 93[1] |
| 4 | 2-Bromopyridine Derivative | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent[2] |
| 5 | 2-Bromopyridine Derivative | Phenylboronic acid | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good[2] |
| 6 | Ortho-bromoaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle (10) | - | Cs₂CO₃ (2) | 2-MeTHF | 70 | 16 | 91 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂, 2 mol%)
-
Ligand (if required, e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1; or Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst and ligand (if separate).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: Formation of the Grignard Reagent from 2-Bromo-7-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis. The preparation of (7-methoxynaphthalen-2-yl)magnesium bromide, the Grignard reagent derived from 2-Bromo-7-methoxynaphthalene, provides a key intermediate for the synthesis of a variety of complex molecules, including potential pharmaceutical candidates. The methoxynaphthalene moiety is a common scaffold in medicinal chemistry, and its functionalization via Grignard addition reactions allows for the introduction of diverse substituents. This document provides a detailed protocol for the formation of this specific Grignard reagent, along with important considerations for reaction optimization and safety.
Data Presentation
The following table summarizes the key reactants and conditions for the formation of (7-methoxynaphthalen-2-yl)magnesium bromide, adapted from a reliable procedure for a similar isomer.[1]
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | Ensure high purity and dryness. |
| Reagent | Magnesium turnings | Use a molar excess (e.g., 1.1 equivalents). |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is preferred over diethyl ether for aryl bromides due to better solubility and stabilization of the Grignard reagent.[1] |
| Initiator | Iodine (a small crystal) | Used to activate the magnesium surface. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent reaction with atmospheric oxygen and moisture. |
| Temperature | Reflux | The reaction is typically initiated by heating to reflux. |
| Monitoring | Spontaneous boiling | The initiation of the reaction is indicated by self-sustaining reflux. |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal
-
Anhydrous diethyl ether (for washing)
Detailed Protocol for Grignard Reagent Formation:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Reaction Setup: A three-necked flask is equipped with a reflux condenser (with a gas outlet to a bubbler), a dropping funnel, and a rubber septum for the introduction of solvent and reagents via syringe. A magnetic stir bar is placed in the flask.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with magnesium turnings (1.1 equivalents).
-
Initiation: Add a small crystal of iodine to the flask. The iodine will help to activate the magnesium surface. Add a small portion of anhydrous THF to just cover the magnesium.
-
Addition of Aryl Bromide: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension.
-
Heating and Monitoring: Gently heat the mixture using a heating mantle. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux without external heating.
-
Sustaining the Reaction: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, continue to stir the mixture and maintain reflux for an additional 30-60 minutes to ensure complete reaction. The resulting greyish-brown to black solution is the Grignard reagent, (7-methoxynaphthalen-2-yl)magnesium bromide.
-
Storage and Use: The Grignard reagent should be used immediately for subsequent reactions. If short-term storage is necessary, it should be kept under an inert atmosphere.
Applications in Synthesis
The (7-methoxynaphthalen-2-yl)magnesium bromide is a versatile nucleophile that can be used in a wide array of chemical transformations to construct more complex molecular architectures. Its utility is particularly significant in the development of novel therapeutic agents.
Key applications include:
-
Reaction with Aldehydes and Ketones: The addition of the Grignard reagent to aldehydes and ketones yields secondary and tertiary alcohols, respectively. This is a fundamental method for building molecular complexity.
-
Reaction with Esters: Reaction with esters results in the formation of tertiary alcohols through a double addition mechanism.
-
Reaction with Carbon Dioxide: Quenching the Grignard reagent with solid carbon dioxide (dry ice) followed by an acidic workup provides the corresponding carboxylic acid, 7-methoxy-2-naphthoic acid.
-
Synthesis of Pharmaceutical Intermediates: Naphthalene derivatives are prevalent in many biologically active compounds. This Grignard reagent serves as a key building block for introducing the 7-methoxynaphthyl group into potential drug candidates.
Mandatory Visualizations
Experimental Workflow for Grignard Reagent Formation
Caption: Experimental workflow for the formation of (7-methoxynaphthalen-2-yl)magnesium bromide.
Signaling Pathway of Grignard Reagent Formation
Caption: Simplified mechanism of Grignard reagent formation via oxidative insertion.
References
2-Bromo-7-methoxynaphthalene: A Versatile Building Block in Modern Organic Synthesis
Introduction
2-Bromo-7-methoxynaphthalene is a key aromatic building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its naphthalene core, functionalized with a methoxy group and a bromine atom, offers two distinct points for chemical modification. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The methoxy group, an electron-donating substituent, influences the reactivity of the naphthalene ring and can be a precursor for a hydroxyl group, further expanding its synthetic potential. This combination of functionalities makes this compound a valuable precursor for the synthesis of a wide range of compounds, including pharmaceutical intermediates and materials with novel optical and electronic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in three pivotal cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Key Applications in Organic Synthesis
The strategic placement of the bromo and methoxy groups on the naphthalene scaffold allows for selective functionalization, making this compound a sought-after starting material for the synthesis of substituted naphthalenes. These derivatives are important motifs in medicinal chemistry and materials science.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond between this compound and various organoboron compounds, such as boronic acids and their esters. This method is widely employed to synthesize biaryl and heteroaryl naphthalenes, which are common structures in biologically active molecules.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between this compound and a wide array of primary and secondary amines. This transformation is crucial for the synthesis of N-arylnaphthalene derivatives, a class of compounds with significant applications in pharmaceuticals and organic electronics.
-
Sonogashira Coupling: This reaction, catalyzed by palladium and copper, allows for the formation of a C-C bond between this compound and terminal alkynes. The resulting alkynylnaphthalenes are valuable intermediates that can be further elaborated into more complex structures or used in the synthesis of functional materials.
Experimental Protocols
The following sections provide detailed experimental protocols for the application of this compound in the aforementioned cross-coupling reactions. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-7-methoxynaphthalenes
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to this compound.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-methoxynaphthalene.
Quantitative Data:
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 110 | 8 | 70-80 |
Buchwald-Hartwig Amination: Synthesis of N-Aryl-7-methoxynaphthalen-2-amines
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 1.5-3 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-7-methoxynaphthalen-2-amine.
Quantitative Data:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.8) | Toluene | 90 | 16 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (2) | Dioxane | 100 | 20 | 65-75 |
Sonogashira Coupling: Synthesis of 2-Alkynyl-7-methoxynaphthalenes
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[1]
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-alkynyl-7-methoxynaphthalene.
Quantitative Data:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 50 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (2) | DIPA | DMF | 60 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1.5) | Et₃N | THF | RT | 12 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (1) | Et₃N | DMF | 55 | 10 | 70-80 |
Experimental Workflows
The following diagrams illustrate the general workflows for the cross-coupling reactions described above.
Caption: A typical experimental workflow for cross-coupling reactions.
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in key cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a powerful platform for the synthesis of a diverse array of functionalized naphthalene derivatives. The protocols and data presented herein offer a solid foundation for researchers to utilize this important synthetic intermediate in their own research endeavors, paving the way for the discovery of new pharmaceuticals and advanced materials.
References
Application Notes and Protocols for the Synthesis of Nabumetone from 2-Bromo-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), using 2-bromo-6-methoxynaphthalene as a key starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, offering robust and scalable routes to this important pharmaceutical agent.
Introduction
Nabumetone, chemically known as 4-(6-methoxy-2-naphthyl)butan-2-one, is a widely used NSAID for the management of pain and inflammation associated with arthritis.[1] Its synthesis has been approached through various routes. This document outlines synthetic strategies starting from 2-bromo-6-methoxynaphthalene, a readily available intermediate. The primary methods detailed are the Heck reaction and a Sonogashira-type coupling followed by reduction and rearrangement, both of which are cornerstone transformations in modern organic synthesis.[2]
Synthetic Strategies
Two primary palladium-catalyzed cross-coupling strategies for the synthesis of Nabumetone from 2-bromo-6-methoxynaphthalene are presented below.
Heck Reaction
The Heck reaction provides a direct route to Nabumetone by coupling 2-bromo-6-methoxynaphthalene with 3-buten-2-ol.[3][4] This reaction, catalyzed by a palladium complex, forms the carbon-carbon bond necessary to construct the butanone side chain.[3][5]
Sonogashira-Type Coupling, Hydrogenation, and Isomerization
An alternative two-step process involves an initial Sonogashira-type coupling of 2-bromo-6-methoxynaphthalene with 3-butyn-2-ol.[6] The resulting alkynyl alcohol intermediate is then subjected to hydrogenation to yield 4-(6-methoxy-2-naphthyl)-3-buten-2-ol, which subsequently isomerizes to Nabumetone.[6]
Experimental Protocols
Protocol 1: Synthesis of Nabumetone via Heck Reaction
This protocol is adapted from a patented procedure.[3]
Reaction Scheme:
Caption: Heck reaction for Nabumetone synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromo-6-methoxynaphthalene | 237.09 | 2.37 g | 10 |
| 3-Buten-2-ol | 72.11 | 1.08 g | 15 |
| Palladium(II) acetate | 224.50 | 0.02 g | 0.09 |
| Triphenylphosphine | 262.29 | 0.047 g | 0.18 |
| Sodium bicarbonate | 84.01 | 1.0 g | 12 |
| N-methyl pyrrolidone | - | 10 mL | - |
Procedure:
-
To a reaction vessel, add 2-bromo-6-methoxynaphthalene (2.37 g, 10 mmol), 3-buten-2-ol (1.08 g, 15 mmol), palladium(II) acetate (0.02 g, 0.09 mmol), triphenylphosphine (0.047 g, 0.18 mmol), and sodium bicarbonate (1.0 g, 12 mmol).[3]
-
Add N-methyl pyrrolidone (10 mL) to the mixture.[3]
-
Heat the reaction mixture to 140-145°C under an inert atmosphere.[3]
-
Maintain the temperature and stir for 5 hours.[3]
-
After the heating cycle, cool the reaction mixture to room temperature.[3]
-
Pour the mixture into water to precipitate the crude product.[3]
-
Collect the solid by filtration.
-
The crude solid can be purified by recrystallization to yield pure Nabumetone.[3]
Expected Outcome:
-
Product: 4-(6-methoxy-2-naphthyl)butan-2-one (Nabumetone)
-
Appearance: Crystalline solid
-
Melting Point: Approximately 80°C[3]
Protocol 2: Synthesis of Nabumetone via Sonogashira-Type Coupling and Subsequent Hydrogenation/Isomerization
This protocol is based on a patented multi-step synthesis.[6]
Workflow Diagram:
Caption: Multi-step synthesis of Nabumetone.
Step 1: Alkylation of 2-Bromo-6-methoxynaphthalene with 3-Butyn-2-ol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromo-6-methoxynaphthalene | 237.09 | 50 g | 211 |
| 10% Pd/C | - | 4.5 g | 4.2 |
| Cuprous iodide | 190.45 | 1.6 g | 8.4 |
| Triphenylphosphine | 262.29 | 2.9 g | 12.7 |
| Potassium carbonate | 138.21 | 58 g | 422 |
| 55% aqueous 3-butyn-2-ol | 70.09 | 42 mL | 316 |
| 1-methoxy-2-propanol | - | 50 mL | - |
| Water | - | 180 mL | - |
Procedure:
-
In a reaction vessel, prepare a mixture of 2-bromo-6-methoxynaphthalene (50 g, 211 mmol), 10% Pd/C (4.5 g, 4.2 mmol), cuprous iodide (1.6 g, 8.4 mmol), triphenylphosphine (2.9 g, 12.7 mmol), and potassium carbonate (58 g, 422 mmol) in 1-methoxy-2-propanol (50 mL) and water (180 mL).[6]
-
Stir the mixture under an inert nitrogen atmosphere at room temperature for 30 minutes.[6]
-
Add 55% aqueous 3-butyn-2-ol (42 mL, 316 mmol) to the mixture over approximately 20 minutes.[6]
-
Heat the mixture to reflux (90-95°C) and maintain for about 2 hours, or until the reaction is complete.[6]
-
Cool the reaction to 25°C and dilute with 1-methoxy-2-propanol (500 mL).[6]
-
Filter the mixture through Celite to remove the catalyst. The filtrate contains 4-(6-methoxy-2-naphthyl)-butyn-2-ol and is used in the next step.[6]
Step 2 & 3: Hydrogenation and Isomerization
The subsequent steps involve the total hydrogenation of the alkynyl alcohol to 4-(6-methoxy-2-naphthyl)-butan-2-ol, followed by oxidation, or partial hydrogenation to 4-(6-methoxy-2-naphthyl)-3-buten-2-ol, which then undergoes isomerization to yield Nabumetone.[6] The specific conditions for these subsequent steps can be optimized based on standard organic synthesis procedures.
Data Summary
| Method | Key Reagents | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) |
| Heck Reaction | 2-bromo-6-methoxynaphthalene, 3-buten-2-ol | Pd(OAc)₂, PPh₃ | N-methyl pyrrolidone | 140-145 | 5 |
| Sonogashira-Type Coupling | 2-bromo-6-methoxynaphthalene, 3-butyn-2-ol | 10% Pd/C, CuI, PPh₃ | 1-methoxy-2-propanol, Water | 90-95 | 2 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of Nabumetone from 2-bromo-6-methoxynaphthalene can be effectively achieved through palladium-catalyzed cross-coupling reactions. The Heck reaction offers a more direct, one-pot synthesis, while the Sonogashira-type coupling provides a multi-step but versatile alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. These protocols provide a solid foundation for researchers and drug development professionals to produce Nabumetone and its analogues for further study.
References
- 1. Gel Formulation of Nabumetone and a Newly Synthesized Analog: Microemulsion as a Photoprotective Topical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. WO1998024747A1 - A process for the preparation of nabumetone - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-7-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-7-methoxynaphthalene. This versatile building block is a key intermediate in the synthesis of a wide range of organic compounds, particularly in the fields of medicinal chemistry and materials science. The methodologies described herein detail common cross-coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions, to afford a diverse array of functionalized naphthalene derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] this compound is a valuable substrate for these transformations, offering a reactive C-Br bond for oxidative addition to a palladium(0) catalyst. The resulting 7-methoxy-2-substituted naphthalene scaffold is a privileged structure found in numerous biologically active molecules and functional materials. For instance, the structurally related 2-bromo-6-methoxynaphthalene is a key precursor in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen via a Heck coupling with ethylene.[3][4]
This document outlines detailed experimental protocols and presents quantitative data for various palladium-catalyzed cross-coupling reactions of this compound, providing a practical guide for researchers in drug discovery and chemical development.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various coupling partners. Please note that yields are often dependent on the specific ligand, base, solvent, and temperature used and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 92 |
| 3 | 3-Furanylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane | 90 | 18 | 88 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 24 | 96 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethylene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | Acetonitrile | 120 | 4 | High |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMF | 100 | 20 | 85 |
| 3 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 130 | 24 | 90 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 94 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 8 | 91 |
| 3 | 1-Heptyne | PdCl₂(dppf) (2) | CuI (4) | DIPA | DMF | 70 | 12 | 89 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 16 | 90 |
Table 5: Cyanation of this compound
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(dppf)Cl₂ (5) | - | - | DMF | 120 | 12 | 85 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | - | DMA | 140 | 18 | 91 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of 2-phenyl-7-methoxynaphthalene.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate and SPhos.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-7-methoxynaphthalene.
Heck Coupling Protocol
This protocol is adapted from the synthesis of Naproxen precursors and describes the coupling of this compound with an alkene.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine this compound, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF and the alkene.
-
Stir the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
This protocol describes the synthesis of 2-(phenylethynyl)-7-methoxynaphthalene.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and degassed Et₃N.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the synthesis of N-phenyl-7-methoxynaphthalen-2-amine.[1][7]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and toluene.
-
Add aniline and seal the tube.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
After cooling, dilute with ether, filter through Celite®, and concentrate.
-
Purify the crude product by flash column chromatography.
Cyanation Protocol
This protocol describes the synthesis of 7-methoxy-2-naphthonitrile.[8]
Materials:
-
This compound (1.0 equiv)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add Pd(OAc)₂, dppf, K₄[Fe(CN)₆]·3H₂O, and this compound.
-
Seal the vessel with a Teflon-lined screw-cap, evacuate, and backfill with nitrogen (repeat three times).
-
Add DMA via syringe.
-
Heat the reaction mixture to 140 °C for 18 hours.
-
After cooling, dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Logical relationships of reactants and products in cross-coupling reactions.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-7-methoxynaphthalene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-7-methoxynaphthalene is a substituted naphthalene derivative with potential applications in the synthesis of advanced functional materials. While its direct applications in materials science are not as extensively documented as its 2,6-isomer, which is a key intermediate in the synthesis of Naproxen, the inherent chemical functionalities of this compound make it a molecule of interest for the development of novel organic electronic materials and specialty polymers.
The structure of this compound, featuring a naphthalene core, a methoxy group, and a bromine atom, provides a versatile platform for chemical modification. The naphthalene moiety imparts thermal stability and desirable photophysical properties. The methoxy group, being an electron-donating group, can influence the electronic properties of the resulting materials. The bromine atom serves as a reactive site for various cross-coupling reactions, enabling the integration of this naphthalene unit into larger conjugated systems and polymeric structures. This is particularly relevant for the synthesis of materials for organic light-emitting diodes (OLEDs), organic semiconductors, and other optoelectronic devices.
This document provides an overview of the potential applications of this compound in materials science, drawing parallels from related, more studied isomers, and includes a detailed experimental protocol for a reaction where it features as a key intermediate.
Potential Applications in Materials Science
While specific examples of materials derived from this compound are scarce in the current literature, its structural features suggest its utility as a building block in the following areas:
-
Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are foundational components of many advanced materials used in OLEDs. The this compound unit could be incorporated into host materials or as part of an emissive dopant. The bromine atom allows for the attachment of other functional groups through cross-coupling reactions to tune the electronic and photophysical properties of the final material.
-
Organic Semiconductors: The extended π-system of the naphthalene core suggests that polymers incorporating the this compound unit could exhibit semiconductor properties. By polymerizing this monomer, for example, through Suzuki or Stille coupling, it is possible to create conjugated polymers for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Specialty Polymers: The introduction of the this compound moiety into polymer backbones can enhance their thermal stability, and introduce specific optical properties like fluorescence.
The logical workflow for utilizing this compound in materials synthesis is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-7-hydroxynaphthalene from 2,7-Dihydroxynaphthalene
This protocol describes the synthesis of 2-bromo-7-hydroxynaphthalene, where this compound is formed in situ and is a key precursor to the final product. This reaction demonstrates the selective bromination and subsequent ether cleavage that are relevant to the functionalization of this molecule.
Materials:
-
2,7-Dihydroxynaphthalene
-
Triphenylphosphine
-
Bromine
-
Acetonitrile
Procedure:
-
Under a nitrogen atmosphere, add triphenylphosphine (0.342 mol) and acetonitrile (350 mL) to a 1 L flask.
-
Cool the mixture to 10 °C.
-
Slowly add bromine (0.342 mol) dropwise over 10 minutes.
-
Remove the cooling bath and add 2,7-dihydroxynaphthalene (0.312 mol). Rinse the flask with an additional 350 mL of acetonitrile.
-
Heat the resulting yellow-brown mixture to reflux for 3 hours. During this step, this compound is formed as an intermediate.
-
Remove the acetonitrile by distillation under reduced pressure. This should take approximately 2 hours and will yield an off-white solid.
-
To obtain 2-bromo-7-hydroxynaphthalene, heat the solid to 280°C over 30 minutes until a black liquid forms.
-
Continue heating the liquid to 310°C over 20 minutes and maintain this temperature for 15 minutes until gas evolution ceases.
-
Cool the black mixture to room temperature.
-
The final product, 2-bromo-7-hydroxynaphthalene, can be purified by chromatographic separation.
The following diagram illustrates the key steps of this synthetic pathway.
Data Presentation
Currently, there is a lack of quantitative data in the literature regarding the material properties of polymers or other advanced materials specifically derived from this compound. As research in this area progresses, it is anticipated that data on properties such as molecular weight, thermal stability (e.g., TGA, DSC), optical properties (e.g., UV-Vis absorption, photoluminescence), and electronic properties (e.g., HOMO/LUMO levels, charge carrier mobility) will become available.
Future Research Directions
The exploration of this compound in materials science represents a promising, yet underexplored, area of research. Future work could focus on:
-
Systematic Synthesis of Conjugated Polymers: Utilizing this compound as a monomer in various cross-coupling polymerization reactions to create a library of new materials.
-
Characterization of Novel Materials: Thoroughly characterizing the thermal, optical, and electronic properties of these newly synthesized materials.
-
Device Fabrication and Testing: Incorporating materials derived from this compound into prototype electronic devices such as OLEDs and OFETs to evaluate their performance.
The development of such novel materials could lead to advancements in flexible electronics, solid-state lighting, and renewable energy technologies.
Synthesis of Novel Naphthalene-Based Fluorescent Probes from 2-Bromo-7-methoxynaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel fluorescent probes derived from 2-Bromo-7-methoxynaphthalene. While this document outlines detailed synthetic protocols based on well-established cross-coupling reactions, it is important to note that the synthesis of specific fluorescent probes from this particular starting material is presented here as a representative methodology. The protocols are adapted from established procedures for analogous bromo-aromatic compounds.[1][2][3][4]
The naphthalene scaffold is a key component in many fluorescent probes due to its inherent photophysical properties, which can be finely tuned through chemical modification.[5][6] The strategic placement of a methoxy group at the 7-position and a reactive bromine handle at the 2-position on the naphthalene core of this compound makes it a versatile precursor for creating a library of fluorescent probes with diverse optical properties and biological applications.[5][7]
Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of this compound serves as an excellent reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the facile introduction of various functionalities to extend the π-conjugated system and modulate the fluorescence properties of the resulting molecule.[1][4][8]
Suzuki-Miyaura Coupling for Aryl-Substituted Naphthalene Probes
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][3] By coupling this compound with various aryl or heteroaryl boronic acids or esters, a diverse range of fluorescent probes with tunable emission wavelengths can be synthesized.
Caption: Synthetic scheme for Suzuki-Miyaura coupling.
Sonogashira Coupling for Alkynyl-Substituted Naphthalene Probes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][8] This reaction is particularly useful for introducing alkynyl moieties, which can serve as rigid linkers or be further functionalized to attach to biomolecules. The resulting alkynyl-naphthalene derivatives often exhibit distinct photophysical properties.[4]
Caption: Synthetic scheme for Sonogashira coupling.
Experimental Protocols
The following are generalized protocols for the synthesis of fluorescent probes from this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.[1][2][4]
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired fluorescent probe.
Protocol 2: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the palladium catalyst (0.02-0.05 equivalents), and copper(I) iodide (0.05-0.1 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Photophysical Properties
The photophysical properties of the synthesized probes are crucial for their application. The following table presents estimated data for hypothetical fluorescent probes derived from this compound, based on known properties of similar naphthalene derivatives.[7][9]
| Probe Architecture | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (ΦF) |
| 2-Aryl-7-methoxynaphthalene | 340 - 380 | 400 - 480 | 0.3 - 0.7 |
| 2-Alkynyl-7-methoxynaphthalene | 330 - 360 | 380 - 450 | 0.2 - 0.5 |
Note: These are estimated values and will vary depending on the specific substituent (R-group) and the solvent used.
Applications in Research and Drug Development
Fluorescent probes derived from this compound have potential applications in various fields due to the favorable photophysical properties of the naphthalene core.[5][6]
Cellular Imaging
These probes can be designed to be cell-permeable, allowing for the visualization of cellular structures and processes.[9][10][11] By incorporating specific targeting moieties, these probes can be directed to particular organelles or biomolecules, enabling targeted imaging.[12]
Caption: General workflow for cellular imaging.
Biosensing
By attaching recognition units for specific ions or molecules, these naphthalene-based fluorophores can act as "turn-on" or "turn-off" fluorescent sensors.[10][13] This is valuable for detecting and quantifying biologically important species in vitro and in vivo.
Drug Development
Fluorescently labeling drug candidates with a naphthalene-based probe can facilitate the study of their cellular uptake, distribution, and target engagement. This provides valuable insights into the mechanism of action and pharmacokinetics of new therapeutic agents.
Protocol 3: General Protocol for Live Cell Imaging
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO2 incubator.
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters.
Disclaimer: The provided protocols are intended for research use only by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a near-infrared fluorescent probe and its application in imaging of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Bromination of 7-Methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective functionalization of naphthalene derivatives is a cornerstone in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Brominated naphthalenes serve as versatile synthetic intermediates, enabling the introduction of a wide array of functional groups through cross-coupling reactions and other transformations. 7-Methoxynaphthalene, with its activated ring system, presents a key substrate for electrophilic aromatic substitution. The methoxy group, being an activating ortho-, para-director, significantly influences the position of incoming electrophiles. However, controlling the regioselectivity of bromination on the naphthalene scaffold, which has multiple non-equivalent positions, is a critical challenge.
These application notes provide detailed protocols for the regioselective monobromination of 7-methoxynaphthalene, yielding valuable building blocks for drug discovery and development. The protocols are based on established methods for the bromination of analogous methoxynaphthalene systems and are intended to serve as a starting point for laboratory synthesis.
Data Presentation
The regioselectivity of the bromination of 7-methoxynaphthalene is highly dependent on the choice of brominating agent and reaction conditions. The following tables summarize the expected outcomes based on analogous reactions with 2-methoxynaphthalene and general principles of electrophilic aromatic substitution. The primary positions of electrophilic attack are predicted to be C1, C2, and C8, based on the activating effect of the C7-methoxy group.
Table 1: Predicted Regioselectivity of Monobromination of 7-Methoxynaphthalene
| Entry | Brominating Agent | Solvent | Predicted Major Isomer(s) | Predicted Minor Isomer(s) |
| 1 | N-Bromosuccinimide (NBS) | Acetonitrile | 1-Bromo-7-methoxynaphthalene | 2-Bromo-7-methoxynaphthalene, 8-Bromo-7-methoxynaphthalene |
| 2 | Bromine (Br₂) | Acetic Acid | 1-Bromo-7-methoxynaphthalene | This compound, 8-Bromo-7-methoxynaphthalene |
Table 2: Reaction Conditions for Monobromination of 7-Methoxynaphthalene
| Parameter | Condition |
| Reactants | |
| 7-Methoxynaphthalene | 1.0 equivalent |
| N-Bromosuccinimide (NBS) or Bromine (Br₂) | 1.0 - 1.1 equivalents |
| Solvent | |
| Acetonitrile or Glacial Acetic Acid | 5 - 10 mL per gram of substrate |
| Temperature | |
| NBS in Acetonitrile | 0 °C to room temperature |
| Br₂ in Acetic Acid | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours (monitor by TLC) |
| Work-up | Aqueous sodium thiosulfate/sodium bicarbonate quench, extraction with organic solvent |
| Purification | Column chromatography on silica gel |
Experimental Protocols
The following are detailed methodologies for the key experiments.
Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS) in Acetonitrile
This protocol is adapted from general procedures for the bromination of activated aromatic compounds.
Materials:
-
7-Methoxynaphthalene
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Acetonitrile
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxynaphthalene (1.0 eq) in anhydrous acetonitrile (5-10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted bromine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired monobrominated isomer(s).
Protocol 2: Regioselective Monobromination using Bromine in Acetic Acid
This protocol is based on classical electrophilic aromatic bromination methods.
Materials:
-
7-Methoxynaphthalene
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-methoxynaphthalene (1.0 eq) in glacial acetic acid (5-10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 7-methoxynaphthalene over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture into a beaker containing ice and water.
-
Add saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to separate the isomeric products.
Mandatory Visualization
Caption: Predicted regioselective bromination pathway of 7-methoxynaphthalene.
Caption: General experimental workflow for the bromination of 7-methoxynaphthalene.
Applications in Drug Development
Brominated 7-methoxynaphthalene derivatives are valuable building blocks in medicinal chemistry. The bromine atom serves as a versatile handle for a variety of transformations, including:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures, which are common motifs in pharmacologically active compounds.
-
Buchwald-Hartwig Amination: For the construction of carbon-nitrogen bonds, leading to the synthesis of arylamines and related nitrogen-containing heterocycles.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, introducing alkynyl groups that can act as pharmacophores or synthetic handles.
-
Grignard Reagent Formation: The bromo-substituted naphthalene can be converted into a Grignard reagent, which can then be used to react with a wide range of electrophiles.
The naphthalene scaffold itself is present in numerous FDA-approved drugs, including the anti-inflammatory drug Naproxen. The ability to selectively introduce bromine onto the 7-methoxynaphthalene core provides a powerful tool for the synthesis of novel analogs and derivatives with potentially improved pharmacological profiles. These intermediates are crucial for generating libraries of compounds for high-throughput screening in the quest for new therapeutic agents.
Application Notes and Protocols: The Use of 2-Bromo-7-methoxynaphthalene and its Isomers in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of brominated methoxynaphthalenes, particularly focusing on the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen from 2-bromo-6-methoxynaphthalene, an isomer of 2-bromo-7-methoxynaphthalene. The methodologies and biological evaluation techniques described herein are broadly applicable to the synthesis and testing of other bioactive naphthalene derivatives.
Synthesis of Bioactive Molecules: The Case of Naproxen
2-Bromo-6-methoxynaphthalene is a key intermediate in the industrial synthesis of Naproxen.[1][2] A common synthetic route involves a palladium-catalyzed Heck reaction to introduce a vinyl group, followed by carbonylation and subsequent reaction steps to form the final propionic acid moiety.
Synthetic Workflow for Naproxen
The overall synthetic scheme from 2-bromo-6-methoxynaphthalene to Naproxen is a multi-step process. A key step is the Heck reaction, which couples the aryl bromide with ethylene to form 6-methoxy-2-vinylnaphthalene.[1][2] This intermediate then undergoes further transformations to yield Naproxen.
Caption: Synthetic workflow for the synthesis of Naproxen.
Experimental Protocol: Synthesis of Naproxen via Heck Reaction
This protocol describes the synthesis of (±)-Naproxen from 2-bromo-6-methoxynaphthalene.
Step 1: Heck Reaction - Synthesis of 6-methoxy-2-vinylnaphthalene [1][2]
-
Materials:
-
2-bromo-6-methoxynaphthalene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Ethylene gas
-
-
Procedure:
-
To a pressure reactor, add 2-bromo-6-methoxynaphthalene (1 equivalent), palladium(II) acetate (0.005 equivalents), and tri(o-tolyl)phosphine (0.01 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
Add triethylamine (2 equivalents) as the base.
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor with ethylene gas (typically 2-3 atm).
-
Heat the reaction mixture to 100-130°C and stir vigorously for 12-24 hours.
-
After cooling to room temperature, vent the excess ethylene gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-methoxy-2-vinylnaphthalene.
-
Step 2: Carbonylation and Hydrolysis to Naproxen
-
Materials:
-
6-methoxy-2-vinylnaphthalene
-
Palladium(II) chloride (PdCl₂)
-
Copper(II) chloride (CuCl₂)
-
Methanol (MeOH)
-
Carbon monoxide (CO) gas
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
In a pressure reactor, dissolve 6-methoxy-2-vinylnaphthalene in methanol.
-
Add palladium(II) chloride and copper(II) chloride as catalysts.
-
Pressurize the reactor with carbon monoxide (5-10 atm).
-
Heat the mixture to 50-70°C and stir for 6-12 hours.
-
After cooling and venting, the resulting methyl ester of Naproxen is obtained.
-
The crude ester is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.
-
After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate (±)-Naproxen.
-
The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like acetone or ethanol can be performed for further purification.
-
Biological Activity of Naphthalene Derivatives
Naphthalene derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity: Mechanism of Naproxen
Naproxen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Naproxen reduces the production of prostaglandins.
Caption: Mechanism of action of Naproxen via inhibition of the COX pathway.
Anticancer Activity of Naphthalene Derivatives
Various naphthalene derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 |
| Hela (Cervical) | 0.07 - 0.72 | |
| A549 (Lung) | 0.08 - 2.00 | |
| Naphthalene-chalcone hybrids | A549 (Lung) | 7.84 |
| Naphthalene substituted benzimidazoles | HepG2 (Liver) | 0.078 - 0.625 |
Antimicrobial Activity of Naphthalene Derivatives
Naphthalene derivatives have also shown promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Amide-coupled naphthalene scaffolds | E. coli, P. aeruginosa, S. aureus, S. pyogenes | 12.5 - 100 |
| Naphthalene-chalcone derivatives | Enterococcus faecalis | 15.6 |
| Staphylococcus epidermidis | 15.6 | |
| Candida albicans, C. krusei | 15.625 | |
| Daldinia eschscholzii derived naphthalenes | P. aeruginosa, E. coli, MRSA | 6.25 |
Experimental Protocols for Biological Assays
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (naphthalene derivative)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.
-
Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the liquid growth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
-
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-7-methoxynaphthalene by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-7-methoxynaphthalene via recrystallization. Below you will find frequently asked questions (FAQs), a detailed experimental protocol, and a troubleshooting guide to address common issues encountered during the procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not widely published, analogous compounds like 2-bromo-6-methoxynaphthalene are effectively recrystallized from aliphatic alcohols (e.g., ethanol, isobutanol) or hydrocarbon solvents (e.g., heptane, hexane). A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. The ideal solvent should dissolve the crude product completely at an elevated temperature but have low solubility at room temperature or below to ensure good recovery.
Q2: What are the likely impurities in my crude this compound?
A2: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials such as 7-methoxynaphthol, regioisomers formed during bromination, or colored byproducts resulting from oxidation or side reactions.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of impurities remaining in your product. A pure crystalline solid typically has a sharp melting point. Further recrystallization may be necessary to improve purity.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid oil rather than solid crystals upon cooling. This can happen if the solution is too concentrated, cooled too rapidly, or if the melting point of the solute is below the temperature of the solution. To prevent this, you can try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly.
Q5: Can I improve my recovery yield?
A5: A low recovery yield can be due to several factors, including using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is not sufficiently cold. To improve the yield, use the minimum amount of hot solvent necessary for dissolution, ensure your filtration apparatus is pre-heated for hot filtration, and wash the collected crystals with a minimal amount of ice-cold solvent. Cooling the filtrate in an ice bath can also help maximize crystal formation.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound. The choice of solvent may require optimization based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Heptane, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. For this protocol, ethanol is used as an example.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the charcoal and any insoluble materials.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.
Quantitative Data
The following table summarizes estimated data for the recrystallization of this compound based on values reported for analogous compounds. These values should be used as a guideline and may require experimental optimization.
| Parameter | Ethanol | Heptane | Methanol | Isobutanol |
| Solubility at 25°C (g/100mL) | Low (Estimated) | Very Low (Estimated) | Low (Estimated) | Low (Estimated) |
| Solubility at Boiling Point (g/100mL) | High (Estimated) | Moderate (Estimated) | High (Estimated) | High (Estimated) |
| Typical Recovery Yield | 80-95% (Estimated) | 70-85% (Estimated) | 75-90% (Estimated) | 80-95% (Estimated) |
Note: The recovery yield for the isomeric 2-bromo-6-methoxynaphthalene from ethanol has been reported to be as high as 95%.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or poor crystal formation | - Too much solvent was used.- The solution was not cooled sufficiently. | - Evaporate some of the solvent to concentrate the solution and cool again.- Cool the solution in an ice bath for a longer duration. |
| Product "oils out" | - The solution is supersaturated.- Cooling is too rapid.- Significant impurities are present, lowering the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Crystals are colored | - Presence of colored impurities. | - Redissolve the crystals in a minimal amount of hot solvent, add activated charcoal, boil for a few minutes, and perform a hot filtration before cooling. |
| Low recovery yield | - Premature crystallization during hot filtration.- Using too much cold solvent for washing.- The initial crude material had low purity. | - Ensure the filtration apparatus is pre-heated before hot filtration.- Use a minimal amount of ice-cold solvent for washing.- A second recrystallization may be necessary for highly impure samples. |
Experimental Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-methoxynaphthalene
A Note on Isomers: While the query specified 2-Bromo-7-methoxynaphthalene, the overwhelming majority of published research, particularly in the context of pharmaceutical applications like the synthesis of Naproxen, focuses on the 2-Bromo-6-methoxynaphthalene isomer. This guide will therefore concentrate on the synthesis and optimization of 2-Bromo-6-methoxynaphthalene, as it is the more industrially relevant compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Bromo-6-methoxynaphthalene, providing potential causes and recommended solutions in a question-and-answer format.
| Question | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product? | - Incomplete reaction. - Incorrect reaction temperature. - Degradation of starting material or product. - Inefficient purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Strictly control the temperature as specified in the protocol.[1] - Ensure the purity of starting materials and use appropriate storage conditions. - Optimize the crystallization or distillation process to minimize product loss.[2] |
| Formation of significant amounts of dibrominated byproducts (e.g., 1,6-dibromo-2-methoxynaphthalene)? | - Excess bromine used. - Reaction temperature is too high. | - Carefully control the stoichiometry of bromine addition.[1] - Maintain the recommended reaction temperature to favor monobromination.[1] |
| Presence of unreacted starting material (2-methoxynaphthalene) in the final product? | - Insufficient brominating agent. - Short reaction time. | - Ensure the correct molar ratio of the brominating agent to the starting material. - Extend the reaction time and monitor for the disappearance of the starting material. |
| Product discoloration (e.g., pinkish or tan)? | - Presence of impurities. - Oxidation of phenolic intermediates if starting from 2-naphthol. | - Purify the product by recrystallization from a suitable solvent like ethanol, isobutanol, or n-heptane.[3][4] - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Difficulty in separating the product from byproducts? | - Similar polarities of the product and impurities. | - Employ column chromatography for purification if recrystallization is ineffective. - Consider a different synthetic route that may yield a cleaner product. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-Bromo-6-methoxynaphthalene?
A1: The most common starting materials are 2-naphthol or 2-methoxynaphthalene.[2][5] The synthesis from 2-naphthol typically involves a three-step process: bromination to 1,6-dibromo-2-naphthol, followed by selective reduction to 6-bromo-2-naphthol, and finally methylation to 2-bromo-6-methoxynaphthalene.[1][6] Direct bromination of 2-methoxynaphthalene is also a viable route.[3]
Q2: Which brominating agents are most effective for this synthesis?
A2: Elemental bromine (Br₂) is a widely used and effective brominating agent.[1] Other reagents like N-bromosuccinimide (NBS) can also be used, particularly for selective bromination.[7] In some methods, bromine is generated in situ from hydrogen bromide and an oxidizing agent like hydrogen peroxide.[5][8]
Q3: What are the critical reaction parameters to control for optimizing the yield?
A3: Key parameters to control include:
-
Temperature: Maintaining the optimal temperature is crucial to control the rate of reaction and minimize side reactions.[1]
-
Stoichiometry: Precise control of the molar ratio of reactants, especially the brominating agent, is essential to avoid over-bromination.[1]
-
Solvent: The choice of solvent can significantly impact the reaction. Common solvents include methylene chloride, acetic acid, and butanol.[1][3][9]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion.
Q4: What are the common purification methods for 2-Bromo-6-methoxynaphthalene?
A4: The most common purification method is recrystallization from solvents such as ethanol, isobutanol, or n-heptane.[3][4] Distillation under high vacuum is another effective method.[2] For challenging separations, column chromatography can be employed.
Q5: Are there any safety precautions to consider during this synthesis?
A5: Yes, several safety precautions are crucial:
-
Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Many of the organic solvents used are flammable and should be handled away from ignition sources.
-
Some methylating agents, such as dimethyl sulfate, are extremely toxic and carcinogenic and require special handling procedures.[10]
Data Presentation
Table 1: Comparison of Different Synthetic Routes to 2-Bromo-6-methoxynaphthalene
| Starting Material | Key Reagents | Solvent | Typical Yield | Reference |
| 2-Naphthol | Br₂, NaHSO₃, Methyl Bromide | Methylene Chloride, Butanol | ~80% | [1][6] |
| 2-Methoxynaphthalene | Br₂, Iron powder | Acetic Acid | High Yield | [3][4] |
| 2-Methoxynaphthalene | HBr, H₂O₂ | Ethylene Dichloride | Not specified | [5] |
| 6-Bromo-2-naphthol | Dimethyl Carbonate, K₂CO₃, Tetrabutylammonium Chloride | None (neat) | 95% | [10] |
Experimental Protocols
Protocol 1: Synthesis from 2-Naphthol
This protocol is a multi-step synthesis involving bromination, reduction, and methylation.
Step 1: Bromination of 2-Naphthol to 1,6-dibromo-2-naphthol
-
Suspend 2-naphthol in methylene chloride in a stirred reactor and cool to 10°C.[1]
-
Gradually add bromine while maintaining the temperature.[1]
-
After the addition is complete, raise the temperature to 25-35°C and stir for 3-6 hours.[1]
-
The resulting solution of 1,6-dibromo-2-naphthol can be used directly in the next step.
Step 2: Reduction to 6-bromo-2-naphthol
-
To the solution from Step 1, add a solution of sodium bisulfite.[9]
-
Evaporate the methylene chloride and add n-butanol.[1]
-
Heat the mixture to reflux, maintaining the pH in the range of 8 by adding a sodium hydroxide solution.[1]
-
After the reaction is complete, separate the organic phase.
Step 3: Methylation to 2-bromo-6-methoxynaphthalene
-
To the organic phase from Step 2, add sodium hydroxide and n-butanol.[9]
-
Heat the mixture to 50°C and feed methyl bromide over 4 hours.[6][9]
-
After the reaction, separate the aqueous and organic phases.[1]
-
Crystallize the 2-bromo-6-methoxynaphthalene from the organic phase by cooling.[1]
-
Filter, wash the solid with butanol and water, and dry under reduced pressure.[1]
Protocol 2: Synthesis from 2-Methoxynaphthalene
This protocol describes a one-pot synthesis involving bromination and subsequent dehalogenation.
-
Dissolve 2-methoxynaphthalene in glacial acetic acid and heat to 30°C.[3][11]
-
Add a solution of bromine in acetic acid over 35 minutes, maintaining the temperature between 40-45°C.[3][11]
-
Stir the mixture for 1.5 hours at 45°C to complete the formation of 1,6-dibromo-2-methoxynaphthalene.[3][11]
-
Add iron powder in small portions over 1.5 hours, controlling the exothermic reaction with a cooling bath.[3][11]
-
After the addition of iron is complete, stir until the dibromo intermediate disappears (monitored by TLC).[11]
-
Dilute the reaction mixture with water and filter to collect the crude product.[11]
-
Purify the crude product by recrystallization from a suitable solvent like isobutanol or n-heptane.[3][4]
Visualizations
Caption: Synthetic pathway from 2-Naphthol.
Caption: One-pot synthesis from 2-Methoxynaphthalene.
References
- 1. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. WO1998050334A1 - Production of brominated methoxynaphthalene compounds - Google Patents [patents.google.com]
- 6. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 7. Buy 2-(Bromomethyl)-4-methoxynaphthalene (EVT-11993546) [evitachem.com]
- 8. US5840996A - Production of brominated methoxynaphthalene compounds - Google Patents [patents.google.com]
- 9. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromo-7-methoxynaphthalene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-7-methoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical synthetic approach begins with 2,7-dihydroxynaphthalene. The synthesis generally proceeds in two key stages:
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Selective Bromination: 2,7-dihydroxynaphthalene is selectively monobrominated to yield 7-bromo-2-naphthol. This step is crucial for determining the final product's purity, as the regioselectivity of the bromination is a key factor.
-
Methylation: The resulting 7-bromo-2-naphthol is then methylated, typically via a Williamson ether synthesis, to afford the final product, this compound.
Q2: My final product shows multiple spots on the TLC plate. What are the likely impurities?
Multiple spots on a TLC plate suggest the presence of several impurities. Based on the synthetic route starting from 2,7-dihydroxynaphthalene, the most common impurities include:
-
Unreacted Starting Material: Residual 2,7-dihydroxynaphthalene.
-
Intermediate: Unreacted 7-bromo-2-naphthol from the methylation step.
-
Over-brominated Products: Dibromo- or even tribromo- dihydroxynaphthalene species formed during the initial bromination.
-
Isomeric Products: Formation of other monobromo-isomers of 2,7-dihydroxynaphthalene if the initial bromination is not perfectly regioselective.
-
Byproducts from Methylation: Side products from the Williamson ether synthesis, which can vary depending on the specific methylating agent and base used.
Q3: How can I minimize the formation of dibrominated impurities during the first step?
To reduce the formation of di- and polybrominated byproducts, consider the following strategies:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide or bromine) relative to 2,7-dihydroxynaphthalene.
-
Slow Addition: Add the brominating agent slowly and at a controlled temperature to prevent localized areas of high concentration.
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed and before significant dibromination occurs.
Q4: I am having trouble with the methylation step. What are the best practices?
For an efficient Williamson ether synthesis to form this compound from 7-bromo-2-naphthol, follow these guidelines:
-
Choice of Base: Use a strong enough base to fully deprotonate the phenolic hydroxyl group of 7-bromo-2-naphthol. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the methylating agent and react with the base.
-
Appropriate Solvent: Use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile, or acetone to facilitate the SN2 reaction.
-
Choice of Methylating Agent: Common methylating agents include methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4). Be aware of the toxicity of these reagents and handle them with appropriate safety precautions.
Q5: What are the recommended methods for purifying the final product?
Purification of this compound can typically be achieved through the following techniques:
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Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) is often effective in removing less soluble or more soluble impurities.[1]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used.
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of 7-bromo-2-naphthol in the first step. | Incomplete bromination. | Increase reaction time or slightly increase the amount of brominating agent. Monitor the reaction by TLC. |
| Poor regioselectivity leading to a mixture of isomers. | Optimize reaction conditions (solvent, temperature, brominating agent) to favor the desired isomer. Literature search for selective bromination of 2,7-dihydroxynaphthalene is recommended. | |
| Significant amount of dibrominated product. | Excess brominating agent or prolonged reaction time. | Use a controlled amount of brominating agent and monitor the reaction closely to stop it at the optimal time. |
| Incomplete methylation in the second step. | Insufficient base or inactive methylating agent. | Ensure the use of a strong, dry base and a fresh, high-quality methylating agent. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Final product is a dark oil or discolored solid. | Presence of polymeric or highly conjugated impurities. | Treat the crude product with activated carbon before crystallization. Column chromatography may be necessary. |
| Product contains residual starting material (2,7-dihydroxynaphthalene). | Incomplete bromination in the first step. | Re-subject the crude product to the bromination conditions or separate using column chromatography. |
| Product contains residual intermediate (7-bromo-2-naphthol). | Incomplete methylation. | Re-subject the crude product to the methylation conditions or perform an aqueous basic wash to remove the acidic phenol before final purification. |
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Typical Source | Analytical Detection | Removal Strategy |
| 2,7-Dihydroxynaphthalene | C₁₀H₈O₂ | Unreacted starting material | TLC, HPLC, NMR | Column chromatography, Recrystallization |
| 7-Bromo-2-naphthol | C₁₀H₇BrO | Incomplete methylation | TLC, HPLC, NMR, IR (O-H stretch) | Aqueous basic wash, Column chromatography, Recrystallization |
| Dibromo-2,7-dihydroxynaphthalene Isomers | C₁₀H₆Br₂O₂ | Over-bromination | TLC, HPLC, MS, NMR | Column chromatography, Recrystallization |
| Isomeric Monobromo-2,7-dihydroxynaphthalene | C₁₀H₇BrO₂ | Lack of regioselectivity in bromination | TLC, HPLC, NMR | Column chromatography, Fractional crystallization |
| Byproducts from Methylating Agent | Varies | Decomposition or side reactions of the methylating agent | GC-MS, LC-MS | Aqueous workup, Column chromatography |
Experimental Workflow and Impurity Formation
The following diagram illustrates the synthetic pathway for this compound, highlighting the stages where common impurities may arise.
Caption: Synthetic workflow for this compound highlighting potential impurity formation.
Detailed Experimental Protocol (General)
Step 1: Synthesis of 7-Bromo-2-naphthol
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,7-dihydroxynaphthalene (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 0.95-1.0 eq) in the same solvent to the cooled solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 7-bromo-2-naphthol can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
To a solution of 7-bromo-2-naphthol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or silica gel chromatography.
Disclaimer: These protocols are generalized and may require optimization based on specific laboratory conditions and available reagents. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Technical Support Center: Bromination of 7-Methoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 7-methoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the monobromination of 7-methoxynaphthalene?
A1: The methoxy group (-OCH₃) is an activating, ortho-, para-directing group in electrophilic aromatic substitution. For 7-methoxynaphthalene, the positions ortho and para to the methoxy group are C6, C8, and C5. Due to steric hindrance at the C8 (peri) position, electrophilic attack is most favored at the C1 and C6 positions. Therefore, the expected major product of monobromination is 1-bromo-7-methoxynaphthalene .
Q2: What are the most common side reactions observed during the bromination of 7-methoxynaphthalene?
A2: The most common side reaction is polybromination , particularly the formation of dibrominated products. Due to the activating nature of the methoxy group, the monobrominated product is more reactive than naphthalene itself and can undergo a second bromination. Other potential, though less common, side reactions can include rearrangements under acidic conditions, and with certain reagents, side-chain bromination if any alkyl substituents were present.
Q3: How can I minimize the formation of polybrominated byproducts?
A3: To control polybromination, consider the following strategies:
-
Stoichiometry: Use a 1:1 molar ratio or a slight excess of the naphthalene derivative to the brominating agent.
-
Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂), which can help reduce over-bromination.[1]
Q4: Which solvent is best for the selective monobromination of 7-methoxynaphthalene?
A4: The choice of solvent can significantly impact the reaction's outcome. Acetonitrile (CH₃CN) has been shown to be an excellent solvent for the nuclear bromination of methoxy-activated naphthalenes using NBS, promoting the desired ionic reaction pathway and leading to high yields of the monobrominated product.[1] Carbon tetrachloride (CCl₄) can also be used, but reactions may be slower and require reflux, which can sometimes lead to side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bromination of 7-methoxynaphthalene.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | 1. Insufficient reaction time or temperature. 2. Deactivated brominating agent. 3. Poor solubility of reactants. | 1. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. A moderate increase in temperature may be required, but proceed with caution to avoid side reactions. 2. Use a fresh bottle of the brominating agent (especially for NBS, which can decompose over time). 3. Choose a solvent in which both 7-methoxynaphthalene and the brominating agent are soluble. Acetonitrile is a good starting point.[1] |
| Formation of multiple products (polybromination) | 1. Excess brominating agent. 2. Reaction temperature is too high. 3. High concentration of brominating agent. 4. Use of a highly reactive brominating agent like Br₂ without a catalyst. | 1. Use a strict 1:1 stoichiometry of 7-methoxynaphthalene to the brominating agent. 2. Lower the reaction temperature (e.g., to 0 °C). 3. Add the brominating agent dropwise or in small portions over an extended period. 4. Switch to a milder brominating agent such as N-bromosuccinimide (NBS).[1] |
| Formation of unexpected isomers | 1. "Halogen dance" rearrangement under strongly acidic conditions. 2. Reaction proceeding under thermodynamic rather than kinetic control. | 1. Avoid using strong Brønsted or Lewis acids if possible. If an acid catalyst is necessary, use it in catalytic amounts. The "halogen dance" is a known phenomenon for some polybrominated naphthalenes.[2] 2. Maintain a low reaction temperature to favor the kinetically controlled product (typically the 1-bromo isomer). |
| Product is difficult to purify | 1. Similar polarity of the desired product and byproducts. 2. Presence of unreacted starting material. | 1. Utilize column chromatography with a carefully selected solvent system. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is often effective. 2. Ensure the reaction has gone to completion by TLC or GC-MS before workup. |
Data Presentation
The following table summarizes the expected product distribution for the bromination of methoxy-substituted naphthalenes based on literature data for analogous compounds. This can serve as a guide for what to expect during the analysis of the bromination of 7-methoxynaphthalene.
| Substrate | Brominating Agent | Solvent | Major Product(s) | Yield (%) | Reference |
| 1,4-Dimethoxynaphthalene | NBS (1 equiv.) | CCl₄ | 2-Bromo-1,4-dimethoxynaphthalene | 95 | [1] |
| 1,4-Dimethoxynaphthalene | NBS (1 equiv.) | CH₃CN | 2-Bromo-1,4-dimethoxynaphthalene | 98 | [1] |
| 1-Methoxynaphthalene | NBS (1 equiv.) | CCl₄ | 4-Bromo-1-methoxynaphthalene | 96 | [1] |
| 1-Methoxynaphthalene | NBS (1 equiv.) | CH₃CN | 4-Bromo-1-methoxynaphthalene | 99 | [1] |
| 1,4,5,8-Tetramethoxynaphthalene | NBS (2 equiv.) | CCl₄ | 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene | 93 | [1] |
Experimental Protocols
Protocol 1: Selective Monobromination of 7-Methoxynaphthalene with NBS in Acetonitrile
This protocol is adapted from the procedure described by Carreiño et al. for the bromination of other methoxynaphthalenes and is optimized for high regioselectivity and yield of the monobrominated product.[1]
Materials:
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7-Methoxynaphthalene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (optional)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 7-methoxynaphthalene (1.0 eq) in anhydrous acetonitrile (approximately 0.1-0.2 M concentration) in a round-bottom flask, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature while stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-bromo-7-methoxynaphthalene.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathway for the electrophilic bromination of 7-methoxynaphthalene.
Experimental Workflow
References
Removal of unreacted starting material from 2-Bromo-7-methoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting material and other impurities from 2-Bromo-7-methoxynaphthalene. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material found in crude this compound?
The most common starting material impurity is 2-methoxynaphthalene. Its presence is typically due to incomplete bromination during the synthesis.
Q2: What are the primary methods for removing unreacted 2-methoxynaphthalene?
The two primary and most effective methods for purifying this compound and removing unreacted 2-methoxynaphthalene are recrystallization and column chromatography.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation of the desired product from impurities.
Q4: What are the expected appearances of the starting material and the final product?
2-Methoxynaphthalene is typically a white to yellow-brown crystalline solid.[1] Pure this compound is also a solid. The presence of colored impurities in the crude product may impart a yellowish or brownish tint.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Key Principle: The ideal recrystallization solvent will dissolve the crude product (this compound and impurities) at an elevated temperature but will have low solubility for the desired product and high solubility for the impurities at low temperatures. This allows the desired product to crystallize out of the solution upon cooling, while the impurities remain dissolved in the mother liquor.
Recommended Solvents: Based on the purification of the analogous 2-bromo-6-methoxynaphthalene, suitable solvents for recrystallization include aliphatic alcohols (e.g., ethanol, isobutanol) and aliphatic hydrocarbons (e.g., n-heptane, cyclohexane).[2] Ethanol is a good starting point as 2-methoxynaphthalene is soluble in it.[3][4]
Quantitative Data for Recrystallization Solvent Selection
| Compound | Solvent | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) |
| 2-Methoxynaphthalene | Ethanol | Soluble[3][4] | Freely Soluble |
| 2-Methoxynaphthalene | Heptane | Sparingly Soluble | Soluble |
| This compound | Ethanol | Likely Sparingly Soluble | Likely Soluble |
| This compound | Heptane | Likely Poorly Soluble | Likely Sparingly Soluble |
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used, preventing saturation. - The solution was not cooled sufficiently. | - Evaporate some of the solvent to increase the concentration of the product and allow it to cool again. - Cool the solution in an ice bath for an extended period. |
| "Oiling Out" of the Product | - The solution is highly supersaturated. - The cooling process is too rapid. - Significant impurities are present, lowering the melting point of the mixture. | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. - Add a seed crystal of pure this compound. |
| Crystals are Colored (Yellow/Brown) | - Presence of colored impurities from the synthesis. | - Redissolve the crystals in a minimal amount of hot solvent, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool. |
| Low Yield of Recrystallized Product | - Premature crystallization during hot filtration. - Washing the crystals with too much cold solvent. - The crude material had a very low purity to begin with. | - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Consider performing column chromatography before recrystallization to remove the bulk of the impurities. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Key Principle: For the separation of this compound from the less polar 2-methoxynaphthalene, a normal-phase chromatography setup is recommended. In this setup, a polar stationary phase (like silica gel) is used with a relatively non-polar mobile phase (eluent). The more polar compounds will adhere more strongly to the stationary phase and thus elute slower, while less polar compounds will travel through the column more quickly. Since this compound is more polar than 2-methoxynaphthalene, the starting material will elute first.
Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-230 mesh) | A standard polar adsorbent suitable for separating compounds with moderate polarity differences. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture | A common and effective eluent system for separating compounds of moderate polarity. The optimal ratio should be determined by TLC. A starting point of 95:5 (Hexane:Ethyl Acetate) is recommended. |
| Elution Order | 1. 2-Methoxynaphthalene 2. This compound | In normal-phase chromatography, less polar compounds elute first. |
| Visualization | Thin-Layer Chromatography (TLC) with UV light (254 nm) | Naphthalene derivatives are UV-active, allowing for easy visualization of spots on a TLC plate. |
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | - The eluent system is not optimized. | - Systematically vary the ratio of the hexane and ethyl acetate to find a solvent system that gives a clear separation between the product and starting material spots. The ideal Rf value for the product is typically between 0.2 and 0.4. |
| Cracked or Channeled Column | - Improper packing of the stationary phase. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica gel and remove air bubbles. |
| Broad or Tailing Bands | - The column is overloaded with the crude product. - The sample was not loaded in a concentrated band. | - Use an appropriate amount of crude product for the size of the column (typically 1-5% of the silica gel weight). - Dissolve the sample in a minimal amount of the eluent and load it carefully onto the top of the column in a narrow band. |
| Low Recovery of Product | - The product is strongly adsorbed to the stationary phase. - Some fractions containing the product were not identified. | - If the product is not eluting, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). - Carefully monitor all collected fractions by TLC to ensure all product-containing fractions are combined. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Monitoring Purification
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three evenly spaced spots on this line for the crude mixture, the starting material (2-methoxynaphthalene), and the purified product.
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Spotting: Using separate capillary tubes, apply a small spot of a dilute solution of each sample onto its designated mark.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). The spot corresponding to the less polar 2-methoxynaphthalene will have a higher Rf value (travel further up the plate) than the more polar this compound.
General Recrystallization Protocol
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot recrystallization solvent (e.g., ethanol or isobutanol) by gently heating and stirring.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Column Chromatography Protocol
-
Column Preparation: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom and cover it with a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: A logical troubleshooting guide for purification issues.
References
Technical Support Center: Synthesis of 2-Bromo-7-methoxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 2-Bromo-7-methoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 2,7-dihydroxynaphthalene. This allows for a straightforward synthetic route involving bromination and subsequent methylation.
Q2: What are the key reaction steps in the synthesis of this compound from 2,7-dihydroxynaphthalene?
The synthesis typically involves two main steps:
-
Bromination: Selective bromination of one of the hydroxyl groups.
-
Methylation: Methylation of the remaining hydroxyl group to yield the final product.
Q3: What are some of the critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, the rate of addition of reagents (especially bromine), and ensuring anhydrous conditions for certain steps. Precise control over these factors is crucial for maximizing yield and purity while minimizing side-product formation.
Q4: How can I purify the final this compound product?
Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate. Column chromatography can also be employed for higher purity requirements.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete bromination. - Sub-optimal temperature control during methylation. - Loss of product during work-up and purification. | - Monitor the bromination reaction by TLC to ensure complete consumption of the starting material. - Maintain a consistent and optimal temperature during the methylation step. - Optimize the extraction and recrystallization procedures to minimize product loss. |
| Formation of Dibrominated Byproducts | - Excess bromine used. - Reaction temperature too high during bromination. | - Use a stoichiometric amount of bromine. - Add the bromine solution dropwise at a controlled, low temperature. |
| Incomplete Methylation | - Insufficient methylating agent. - Presence of moisture in the reaction. - Inadequate reaction time or temperature. | - Use a slight excess of the methylating agent. - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Monitor the reaction by TLC and adjust the reaction time and temperature as needed. |
| Product is Difficult to Purify | - Presence of closely related impurities. - Oily product that does not crystallize easily. | - Employ column chromatography with a carefully selected eluent system. - Try different solvent systems for recrystallization. Seeding with a pure crystal can sometimes induce crystallization. |
Experimental Protocols
Synthesis of this compound from 2,7-Dihydroxynaphthalene
Step 1: Bromination of 2,7-Dihydroxynaphthalene
-
To a solution of 2,7-dihydroxynaphthalene (1 equivalent) in a suitable solvent such as acetonitrile, add triphenylphosphine (1.1 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-bromo-2-naphthol.
Step 2: Methylation of 7-Bromo-2-naphthol
-
Dissolve the crude 7-bromo-2-naphthol (1 equivalent) in a suitable solvent like acetone or dimethylformamide (DMF).
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add a methylating agent, for example, dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Bromination Step | Methylation Step | Overall |
| Typical Yield | 85-90% | 90-95% | 76-85% |
| Purity (by HPLC) | >95% | >98% | >98% |
| Reaction Time | 2-3 hours | 4-6 hours | 6-9 hours |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Grignard Reaction with 2-Bromo-7-methoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 2-Bromo-7-methoxynaphthalene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue with Grignard reactions, particularly with electron-rich aryl bromides like this compound. The primary causes are typically related to the magnesium surface's passivity and the presence of moisture.
Troubleshooting Steps for Non-initiating Reaction:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction.[1] Several methods can be used to activate the magnesium:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium turnings. The disappearance of the iodine's color or the evolution of ethylene gas bubbles are indicators of a successful activation.[1]
-
Mechanical Activation: Under an inert atmosphere, use a dry glass stirring rod to crush or scratch the magnesium turnings. This physically disrupts the oxide layer, exposing the reactive metal surface.
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often trigger the reaction.
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.[2]
-
Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Solvents: Use anhydrous grade solvents, preferably freshly distilled. Tetrahydrofuran (THF) is a common solvent for this reaction.[3]
-
Inert Atmosphere: The entire reaction should be conducted under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[2]
-
Q2: The reaction starts, but the yield of the Grignard reagent is low, and the solution turns dark. What could be the issue?
A2: Low yields and a dark-colored solution often point towards the occurrence of side reactions, primarily Wurtz coupling.
Minimizing Wurtz Coupling:
-
Slow Addition: The this compound solution should be added to the magnesium suspension dropwise. This maintains a low concentration of the aryl bromide, minimizing its reaction with the newly formed Grignard reagent.[4]
-
Temperature Control: The formation of the Grignard reagent is an exothermic process.[3] Maintaining a gentle reflux and avoiding excessive heating can help reduce the rate of Wurtz coupling.[4]
-
Solvent Choice: While THF is commonly used, in some cases for reactive halides, other ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling.[4]
Q3: Can the methoxy group on the naphthalene ring interfere with the Grignard reaction?
A3: Yes, the electron-donating nature of the methoxy group can make the C-Br bond less polarized and thus less reactive towards magnesium insertion.[5] There is also a possibility that the oxygen of the methoxy group can coordinate to the magnesium surface, potentially inhibiting the reaction.[5] While there is no definitive protocol to completely eliminate this effect for this compound, the general strategies for activating magnesium and ensuring highly anhydrous conditions are crucial.
Data Presentation
Table 1: Comparison of Solvents for Grignard Reactions of Aryl Bromides
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Grignard Reagent Solubility | Potential Issues |
| Diethyl Ether | 34.6 | 4.3 | Good | Low boiling point can lead to solvent loss. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent | Can promote Wurtz coupling with some reactive halides.[4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Good | Generally shows reduced Wurtz coupling compared to THF.[4] |
Note: This table provides a general comparison. Optimal solvent choice may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol: Formation of the Grignard Reagent from this compound
This protocol is adapted from a procedure for the analogous compound, 6-bromo-2-methoxynaphthalene, and should be performed by qualified personnel.[3]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.[2]
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents relative to the aryl bromide) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine.[3]
-
Initiation: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small aliquot of this solution to the magnesium suspension.[3]
-
Reaction: The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a steady reflux.[3]
-
Completion: After the addition is complete, continue to stir the mixture at reflux until the magnesium is consumed. The resulting greyish-brown solution is the Grignard reagent and should be used promptly in the subsequent reaction step.
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Caption: Strategies to minimize Wurtz coupling in Grignard reactions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. echemi.com [echemi.com]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Technical Support Center: Regioselective Bromination of 7-Methoxynaphthalene
Welcome to the technical support center for the regioselective bromination of 7-methoxynaphthalene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical synthetic step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve the regioselectivity and overall success of your reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 7-methoxynaphthalene, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Bromo-7-methoxynaphthalene Isomer | - Non-optimized reaction temperature.- Incorrect choice of solvent.- Formation of multiple isomers due to lack of regiocontrol. | - Carefully control the reaction temperature. Some bromination reactions are exothermic, and temperature fluctuations can affect selectivity.[1]- Screen different solvents. Halogenated solvents like dichloromethane or ethylene dichloride are commonly used.[2][3]- Employ a regioselective bromination strategy, such as a two-step process involving dibromination followed by selective hydrodebromination. |
| Formation of Multiple Brominated Products (e.g., dibromo-, tribromo- derivatives) | - Excess of brominating agent.- Highly activating nature of the methoxy group leading to over-bromination.- Reaction conditions are too harsh. | - Use a controlled stoichiometry of the brominating agent. A slight molar excess (e.g., 5-10%) may be optimal.[2]- Consider using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS).[4]- Perform the reaction at lower temperatures to reduce the rate of multiple substitutions. |
| Difficulty in Separating the Desired Isomer from Byproducts | - Similar polarity of the different bromo-7-methoxynaphthalene isomers.- Co-crystallization of isomers. | - Optimize chromatographic separation conditions (e.g., column packing, solvent system).- Recrystallization from a suitable solvent system (e.g., benzene-hexane, aliphatic alcohols) can be effective for purification.[5][6]- Consider converting the isomeric mixture to a derivative that is easier to separate, followed by regeneration of the desired product. |
| Reaction Fails to Go to Completion | - Insufficient activation of the brominating agent.- Deactivation of the catalyst.- Low reaction temperature. | - For less reactive substrates or milder brominating agents, a Lewis acid catalyst (e.g., FeBr₃) may be necessary to polarize the bromine.[7]- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for bromination on the 7-methoxynaphthalene ring?
A1: The methoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic aromatic substitution, such as bromination, is most likely to occur at the positions ortho and para to the methoxy group. For 7-methoxynaphthalene, these are positions 6 and 8 (ortho) and 2 (para). The regioselectivity will be influenced by steric hindrance and the specific reaction conditions.
Q2: How can I favor the formation of a specific isomer, for example, 2-bromo-7-methoxynaphthalene?
A2: Achieving high regioselectivity often requires a strategic approach. One documented method for obtaining a specific isomer, such as 2-bromo-6-methoxynaphthalene from 2-methoxynaphthalene, involves a two-step process. First, a dibromo intermediate (1,6-dibromo-2-methoxynaphthalene) is formed. This is followed by a regioselective hydrodebromination to remove one of the bromine atoms, yielding the desired product.[1] This type of strategy can be adapted for 7-methoxynaphthalene by carefully selecting the reaction conditions for both the bromination and the subsequent debromination steps.
Q3: What role does the solvent play in the regioselectivity of bromination?
A3: The solvent can influence the solubility of the reactants and intermediates, as well as the stability of the transition state, thereby affecting the regioselectivity. Halogenated solvents like methylene chloride are often used.[2] In some cases, polar aprotic solvents may be employed. It is advisable to perform small-scale trials with different solvents to determine the optimal choice for your desired isomer.
Q4: Are there any catalytic methods to improve regioselectivity?
A4: Yes, catalytic methods can significantly enhance regioselectivity. The use of a Lewis base catalyst, such as a triptycenyl sulfide, with N-halosuccinimides (NXS) as the halogen source has been shown to be effective for the regioselective bromination of unactivated aromatic compounds.[8] While this has been demonstrated for other naphthalene derivatives, the principle could be applied to 7-methoxynaphthalene. Additionally, directing groups can be employed to guide the halogenation to a specific position.[9]
Experimental Protocols
Protocol 1: Two-Step Bromination-Hydrodebromination for Regioselective Synthesis
This protocol is adapted from a method for the synthesis of 2-bromo-6-methoxynaphthalene and can be optimized for 7-methoxynaphthalene.[1]
Step 1: Dibromination
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 7-methoxynaphthalene in a suitable solvent such as ethylene dichloride.
-
Add aqueous hydrobromic acid (48%) to the mixture.
-
While stirring at room temperature, add aqueous hydrogen peroxide (28-30%) dropwise. The addition is exothermic, so control the rate to maintain the desired reaction temperature (e.g., 60-65°C).
-
After the addition is complete, continue stirring for a specified time (e.g., 45 minutes) to ensure the reaction goes to completion.
-
Monitor the reaction by gas chromatography (GC) to confirm the formation of the dibromo-7-methoxynaphthalene intermediate.
Step 2: Regioselective Hydrodebromination
-
The crude dibromo-7-methoxynaphthalene can be subjected to hydrodebromination.
-
This step typically involves a catalyst, such as tungsten carbide, and a source of hydrogen.[1]
-
The reaction is performed in a suitable solvent, and the temperature and pressure are controlled to selectively remove one of the bromine atoms.
-
The progress of the hydrodebromination should be monitored by GC to maximize the yield of the desired monobromo-7-methoxynaphthalene isomer.
Protocol 2: Direct Bromination with Elemental Bromine
This is a general procedure for electrophilic aromatic bromination.
-
Dissolve 7-methoxynaphthalene in a halogenated solvent (e.g., dichloromethane) in a flask protected from light.
-
Cool the solution in an ice bath.
-
If required, add a Lewis acid catalyst (e.g., a small amount of iron filings or FeBr₃).
-
Slowly add a solution of elemental bromine (1.0 to 1.1 equivalents) in the same solvent to the reaction mixture.
-
After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.[2]
-
Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Reaction Conditions for the Dibromination of a Methoxynaphthalene Derivative[1]
| Parameter | Value |
| Starting Material | 2-Methoxynaphthalene |
| Solvent | Ethylene Dichloride |
| Brominating System | HBr (48% aq.) / H₂O₂ (28% aq.) |
| Molar Ratio (Substrate:HBr:H₂O₂) | 1 : 2.4 : 2.4 |
| Temperature | 60-64°C |
| Reaction Time | 45 minutes |
| Product | 1,6-Dibromo-2-methoxynaphthalene |
| Yield | 84% |
Visualizations
Caption: General experimental workflow for the bromination of 7-methoxynaphthalene.
Caption: Factors influencing the regioselectivity of 7-methoxynaphthalene bromination.
References
- 1. WO1998050334A1 - Production of brominated methoxynaphthalene compounds - Google Patents [patents.google.com]
- 2. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Preventing the formation of di-brominated byproducts
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the formation of di-brominated byproducts during electrophilic aromatic bromination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of di-brominated product. What are the common causes?
A1: The formation of di-brominated byproducts is a frequent issue, often referred to as over-bromination.[1] This typically occurs under the following circumstances:
-
Highly Activated Substrates: Aromatic rings with strong electron-donating groups (e.g., amines, phenols, ethers) are highly activated and thus very susceptible to multiple brominations.[2][3] The initial mono-brominated product is often still activated enough to react further.
-
Highly Reactive Brominating Agent: Molecular bromine (Br₂) is a very reactive brominating agent and can easily lead to polybromination, especially with activated substrates.[3]
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of di-bromination.
Q2: How can I control the reaction to favor mono-bromination of an activated aromatic compound?
A2: To achieve selective mono-bromination of activated systems, you can implement several strategies:[3]
-
Use a Milder Brominating Agent: Switching from molecular bromine to a less reactive source of electrophilic bromine is a common and effective approach.[3] N-Bromosuccinimide (NBS) is a widely used alternative.[3][4][5]
-
Employ a Protecting Group: For highly activated groups like amines, temporary protection can attenuate their activating effect and introduce steric hindrance, favoring para-substitution.[2] A common strategy is the acetylation of an amino group.[2]
-
Control Reaction Conditions: Running the reaction at a lower temperature can increase selectivity.[5] Careful monitoring of the reaction progress using techniques like TLC or GC-MS and stopping the reaction once the starting material is consumed can prevent the formation of di-brominated products.[2]
-
Solvent Choice: The polarity of the solvent can influence selectivity. For instance, NBS in polar solvents like DMF can exhibit high para-selectivity.[4]
Q3: What are some alternative brominating agents I can use, and how do they compare?
A3: Several alternatives to molecular bromine offer better selectivity and easier handling. The choice of agent can significantly impact yield and regioselectivity.[4]
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (anilines, phenols)[4] | Varies with solvent (e.g., DMF, CCl₄), often at room temperature[4] | 50-95% (substrate dependent)[4] | High para-selectivity in polar solvents[4] | Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice[4] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols, aryl alkyl ethers[4] | Acetonitrile or ionic liquids, ambient temperature[4] | 60-96%[4] | Excellent for mono-bromination; high regioselectivity for para-substitution[4] | Mild reaction conditions[4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Phenolic substrates[2] | Chloroform, room temperature[2] | High | Good selectivity | Solid, efficient source of bromine[2] |
| Tetraalkylammonium tribromides | Phenolic substrates[3][5] | Varies | High | Highly para-selective[3][5] | Offers high para-selectivity for phenols[5] |
Q4: Can catalysts improve the selectivity of my bromination reaction?
A4: Yes, certain catalysts can significantly enhance regioselectivity, particularly for para-bromination.
-
Zeolites: These microporous materials can induce high para-selectivity for certain substrates due to shape-selective catalysis within their pores.[3][5]
-
Silica Gel: N-bromosuccinimide in conjunction with silica gel is an effective system for regioselective bromination of aromatic compounds.[3][5][6] The silica gel surface is thought to polarize the NBS, creating a softer and more selective brominating species.[6]
Experimental Protocols
Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide Protection [2]
This protocol involves the temporary protection of the highly activating amino group as an acetamide to control the bromination.
Step 1: Protection (Acetylation of Aniline)
-
Dissolve aniline in glacial acetic acid.
-
Add acetic anhydride and heat the mixture gently.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the product by vacuum filtration and wash with cold water.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Separately, prepare a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equivalents) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Stir for 1 hour. The p-bromoacetanilide may precipitate.
-
Pour the reaction mixture into cold water to complete precipitation.
-
Collect the crude p-bromoacetanilide by vacuum filtration, wash with cold water, and then with a cold sodium bisulfite solution.
-
Recrystallize the product from an ethanol/water mixture.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide in a round-bottom flask.
-
Add aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, until the solid dissolves completely.
-
Cool the solution to room temperature and then in an ice bath to precipitate p-bromoaniline hydrochloride.
-
Neutralize with a base (e.g., NaOH) to obtain the free p-bromoaniline.
-
Collect the product by filtration.
Protocol 2: Monobromination using N-Bromosuccinimide (NBS) [4][5]
This is a general procedure for the monobromination of an activated aromatic substrate.
-
Preparation: Dissolve the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 2 mL).[4]
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 mmol) in the same solvent (2 mL).[4]
-
Reaction: Add the NBS solution dropwise to the substrate solution at the desired temperature (e.g., 0 °C to room temperature).[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[4]
-
Workup: Quench the reaction with water (10 mL) and extract the product with an organic solvent (e.g., dichloromethane).[5]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be further purified by column chromatography.[4][5]
Visualizations
Caption: Mechanism of electrophilic aromatic bromination and the pathway to di-bromination.
Caption: Troubleshooting workflow for minimizing di-brominated byproducts.
Caption: Decision tree for selecting a selective mono-bromination strategy.
References
Technical Support Center: Purification of 2-Bromo-7-methoxynaphthalene by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 2-Bromo-7-methoxynaphthalene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, a normal-phase column chromatography setup is recommended. The standard choice for the stationary phase is silica gel (60-120 mesh or 70-230 mesh). The mobile phase, or eluent, is typically a non-polar solvent system, with a mixture of hexane and ethyl acetate being a common and effective choice. The optimal ratio of hexane to ethyl acetate should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography.
Q2: How do I determine the optimal hexane/ethyl acetate ratio for the mobile phase?
A2: The ideal solvent ratio is determined by running a TLC of your crude this compound. The goal is to find a solvent system where the desired compound has an Rf (retention factor) value between 0.2 and 0.4. This range generally provides the best separation from impurities on a column. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate until the desired Rf is achieved.
Q3: What are the potential impurities I might encounter when synthesizing this compound?
A3: Common impurities can include unreacted starting materials, such as 2-methoxynaphthalene, and byproducts from the bromination reaction. These byproducts may include isomeric monobrominated naphthalenes and polybrominated species like dibromonaphthalenes. The formation of these impurities is often influenced by reaction conditions such as temperature and the stoichiometry of the brominating agent.
Q4: How can I visualize the compound on a TLC plate and during column chromatography?
A4: this compound, like many naphthalene derivatives, is a UV-active compound. This allows for easy visualization of the compound on a TLC plate using a UV lamp (typically at 254 nm). During column chromatography, the fractions can be monitored by spotting them on a TLC plate and visualizing them under UV light to identify which fractions contain the purified product.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Objective: To determine the optimal solvent system for the column chromatography of this compound.
Materials:
-
TLC plates (silica gel coated)
-
Crude this compound
-
Developing chamber
-
Hexane
-
Ethyl acetate
-
Capillary tubes
-
UV lamp (254 nm)
Methodology:
-
Prepare a small amount of the crude product dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Prepare a series of developing solvents with varying ratios of hexane to ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Place a small amount of the first chosen mobile phase mixture into the developing chamber and allow the chamber to become saturated with the solvent vapor.
-
Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for the spot corresponding to this compound.
-
Repeat steps 4-9 with different solvent ratios until an Rf value between 0.2 and 0.4 is achieved for the target compound.
Protocol 2: Column Chromatography Purification
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 or 70-230 mesh)
-
Cotton or glass wool
-
Sand
-
Crude this compound
-
Optimized mobile phase (hexane/ethyl acetate mixture determined by TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[1]
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to be absorbed into the sand layer.[2]
-
Rinse the sample flask with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluting solvent in fractions.
-
Maintain a constant level of solvent above the silica gel throughout the process to prevent the column from running dry.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[2]
-
Spot each fraction on a TLC plate alongside a spot of the crude mixture and a reference spot if available.
-
Develop the TLC plate using the optimized mobile phase and visualize under UV light.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (e.g., 60-120 mesh) | A polar adsorbent effective for separating compounds based on polarity. Suitable for separating moderately polar naphthalene derivatives from non-polar and more polar impurities.[2] |
| Mobile Phase | Hexane / Ethyl Acetate | A common solvent system for compounds of moderate polarity. The ratio should be optimized via TLC to achieve an Rf of 0.2-0.4 for the target compound.[2][3] |
| Elution Order | 1. Less polar impurities2. 2-Bromo-7-methoxynaphthalene3. More polar impurities | In normal-phase chromatography, less polar compounds elute first.[2] |
| Visualization | UV light (254 nm) | Naphthalene derivatives are typically UV-active, allowing for easy visualization on TLC plates.[2] |
Troubleshooting Guide
Table 2: Common Problems and Solutions in Column Chromatography of this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running the column. Consider using a less acidic stationary phase like alumina if instability is observed. | |
| Fractions are all mixed (poor separation) | Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The initial band of the compound was too broad. | Dissolve the crude product in the minimum amount of solvent for loading onto the column.[1] | |
| The mobile phase is too polar, causing all compounds to elute quickly. | Use a less polar mobile phase (higher hexane to ethyl acetate ratio). | |
| Product elutes with the solvent front | The mobile phase is too polar. | Use a less polar solvent system as determined by TLC. |
| Streaking or tailing of spots on TLC | The sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| The compound is interacting strongly with the silica (e.g., acidic or basic functional groups). | While this compound is neutral, this can be an issue with certain impurities. Adding a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes help. | |
| Presence of isomeric or polybrominated impurities in "pure" fractions | The chosen mobile phase does not provide sufficient resolution. | Try a different solvent system (e.g., dichloromethane/hexane) or consider using a gradient elution, starting with a non-polar eluent and gradually increasing the polarity. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material being purified. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Monitoring 2-Bromo-7-methoxynaphthalene Reactions by TLC
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2-Bromo-7-methoxynaphthalene using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring reactions with this compound on a silica gel TLC plate?
A1: A common starting point for a moderately polar compound like this compound is a mixture of a non-polar and a moderately polar solvent. A hexane/ethyl acetate system is highly recommended. You can begin with a low polarity mixture, such as 9:1 or 4:1 hexane:ethyl acetate, and adjust the ratio based on the resulting spot migration. The goal is to have the starting material, this compound, exhibit an Rf value of approximately 0.3-0.4 to allow space for both more polar products (lower Rf) and less polar products (higher Rf) to be resolved.[1]
Q2: How should I prepare my reaction mixture for TLC analysis?
A2: To prepare a sample for TLC, withdraw a small aliquot (a drop on the end of a glass pipette is usually sufficient) from the reaction mixture. Dilute this aliquot in a small volume (e.g., 0.5-1 mL) of a volatile organic solvent like ethyl acetate or dichloromethane.[2] The final concentration should be around 1% to avoid overloading the TLC plate, which can cause streaking.[2] If your reaction solvent has a high boiling point (e.g., DMF, DMSO), it can interfere with the TLC run. In such cases, after spotting the plate, you can place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[3]
Q3: How can I visualize the spots on the TLC plate?
A3: this compound and many of its derivatives are aromatic and contain a chromophore, making them visible under a UV lamp (typically at 254 nm).[4] After developing the plate, allow the solvent to evaporate completely, then place it under the UV lamp. The spots will appear as dark patches against the fluorescent green background of the TLC plate. Circle the spots with a pencil.[1] If compounds are not UV-active or for confirmation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. Other options include p-anisaldehyde or iodine chambers.[5][6]
Q4: What is a "co-spot" and why is it essential for reaction monitoring?
A4: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted directly on top of each other.[1] This is a critical control for accurately interpreting the chromatogram. It helps to confirm the identity of the starting material spot in the reaction mixture lane, especially when the product's Rf value is very close to that of the reactant. If the starting material is consumed, the co-spot lane will look identical to the reaction mixture lane. If the starting material remains, the co-spot will appear as a single, potentially elongated spot if the Rf values are very similar, or as two distinct spots if they are different.[3]
Experimental Protocols
General Protocol for Monitoring a Suzuki Coupling Reaction of this compound
This protocol provides a generalized method for monitoring the progress of a Suzuki coupling reaction between this compound and an arylboronic acid.
Materials:
-
TLC plates (e.g., Merck Silica Gel 60 F254).[4]
-
Developing chamber with a lid.
-
Capillary tubes for spotting.[2]
-
Pencil and ruler.
-
Eluent (e.g., Hexane/Ethyl Acetate mixture).
-
UV lamp (254 nm).
-
Staining solution (e.g., potassium permanganate) if needed.
-
Solutions of:
-
SM: Starting material (this compound) in a volatile solvent.
-
RM: Reaction Mixture (aliquot diluted in a volatile solvent).
-
Procedure:
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for at least 5-10 minutes.[4]
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape the silica layer. Mark three lanes on the baseline for 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).[1]
-
Spotting:
-
Using a capillary tube, touch it to the 'SM' solution and gently tap it on the 'SM' mark on the baseline. The spot should be small, around 1-2 mm in diameter.[7]
-
Spot the 'SM' solution on the 'Co' mark.
-
Using a fresh capillary tube, spot the diluted 'RM' solution on the 'RM' mark.
-
Carefully spot the 'RM' solution directly on top of the 'SM' spot in the 'Co' lane.[1]
-
-
Development: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the baseline with the spots is above the solvent level.[7] Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.
-
Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4] Allow the solvent to fully evaporate in a fume hood.
-
Analysis: Visualize the plate under a UV lamp and circle all visible spots. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[7]
-
Monitor the reaction by observing the disappearance of the starting material spot in the 'RM' lane and the appearance of a new product spot. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.
-
Data Presentation
Table 1: Example Rf Values in Different Solvent Systems
The polarity of the product will determine its Rf relative to the starting material (SM). This table provides hypothetical data for a Suzuki coupling product, which is typically less polar than the starting bromide.
| Solvent System (Hexane:Ethyl Acetate) | This compound (SM) Rf | Hypothetical Product Rf | Observation |
| 9:1 | 0.25 | 0.35 | Good separation, both spots are well-resolved on the plate. |
| 4:1 | 0.45 | 0.58 | Good separation, but spots are moving higher up the plate. |
| 1:1 | 0.75 | 0.85 | Poor separation, spots are too close to the solvent front (high Rf).[5] |
Troubleshooting Guide
Q: My spots are streaking down the plate. What's wrong? A: Streaking is a common issue with several potential causes:
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[2] Solution: Dilute your sample further and re-spot. The initial spots should be very small.[7]
-
Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. Solution: Add a small amount (0.1-2.0%) of a modifier like acetic acid or triethylamine to your eluent to improve the spot shape for acidic or basic compounds, respectively.[5]
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. Solution: Try a different solvent system.
Q: I ran the TLC, but I don't see any spots under the UV lamp. What should I do? A: This can happen for a few reasons:
-
Sample Too Dilute: The concentration of your compound may be below the detection limit of UV visualization.[5] Solution: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[5][8]
-
Compound Not UV-Active: While naphthalene derivatives are usually UV-active, your product might not be. Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good first choice as it reacts with a wide range of functional groups.[5]
-
Sample Evaporation: If your compound is volatile, it may have evaporated from the plate. Solution: Visualize the plate immediately after the eluent has evaporated.[6]
-
Baseline Below Solvent: If the origin line was submerged in the solvent reservoir, your sample washed into the solvent instead of running up the plate.[2] Solution: Ensure the origin is always above the solvent level in the chamber.
Q: The spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. How do I fix this? A: This indicates that the polarity of your eluent is incorrect for the separation.
-
Spots at Bottom (Low Rf): The eluent is not polar enough to move the compounds up the plate.[5] Solution: Increase the proportion of the more polar solvent in your mixture (e.g., move from 9:1 to 4:1 hexane:ethyl acetate).
-
Spots at Top (High Rf): The eluent is too polar, causing all compounds to travel with the solvent front.[5] Solution: Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 hexane:ethyl acetate).
Q: My reactant and product have very similar Rf values, and I can't tell them apart. How can I improve the separation? A: Resolving compounds with similar polarities can be challenging.
-
Change Solvent System: The best approach is to try different solvent systems. Small changes in solvent composition can have a large impact on resolution. For example, try switching from ethyl acetate to dichloromethane or adding a small amount of methanol.
-
Use the Co-spot: The co-spot lane is crucial here. If the reactant and reaction mixture spots migrate to the exact same height, it suggests little to no product formation. A slightly elongated or "snowman" shaped spot in the co-spot lane indicates the presence of two closely running compounds.[3]
-
2D TLC: For very difficult separations or to check for compound degradation on the silica plate, you can run a 2D TLC.[3] Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in a different solvent system. Stable compounds will appear on the diagonal, while new spots off the diagonal indicate decomposition or separation of previously co-eluting compounds.[3]
Visualizations
Caption: General workflow for monitoring a reaction using TLC.
Caption: A logical guide for troubleshooting common TLC issues.
References
- 1. How To [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bitesizebio.com [bitesizebio.com]
Validation & Comparative
1H NMR Analysis of 2-Bromo-7-methoxynaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-7-methoxynaphthalene, a key intermediate in the synthesis of various biologically active molecules. By comparing its spectral features with those of related substituted naphthalenes, this document offers a comprehensive resource for the structural elucidation and purity assessment of this compound.
Predicted 1H NMR Spectral Data for this compound
The chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound are predicted based on the analysis of substituent effects and comparison with experimentally determined data for isomeric and related compounds. The naphthalene ring protons are designated by their respective positions.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-1 | ~7.85 | d | J ≈ 8.8 | 1H |
| H-3 | ~7.65 | dd | J ≈ 8.8, 2.0 | 1H |
| H-4 | ~7.95 | d | J ≈ 2.0 | 1H |
| H-5 | ~7.70 | d | J ≈ 9.0 | 1H |
| H-6 | ~7.15 | dd | J ≈ 9.0, 2.5 | 1H |
| H-8 | ~7.25 | d | J ≈ 2.5 | 1H |
| -OCH3 | ~3.90 | s | - | 3H |
Comparative Analysis with Related Naphthalene Derivatives
The predicted 1H NMR spectrum of this compound can be better understood by comparing it with the known spectra of its isomers and parent compounds. This comparison highlights the influence of the bromo and methoxy substituents on the chemical shifts of the aromatic protons.
| Compound | H-1 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-8 (ppm) | -OCH3 (ppm) |
| This compound (Predicted) | ~7.85 | ~7.65 | ~7.95 | ~7.70 | ~7.15 | ~7.25 | ~3.90 |
| 2-Bromo-6-methoxynaphthalene (Experimental) | ~7.98 (d) | ~7.45 (dd) | ~7.65 (d) | ~7.13 (d) | - | ~7.29 (d) | ~3.91 (s) |
| 1-Bromo-2-methoxynaphthalene (Experimental) | - | ~7.35 (d) | ~7.85 (d) | ~7.55 (m) | ~7.40 (m) | ~8.25 (d) | ~4.04 (s) |
| 2-Methoxynaphthalene (Experimental) | ~7.28 (d) | ~7.14 (dd) | ~7.75 (d) | ~7.75 (d) | ~7.35 (m) | ~7.45 (m) | ~3.91 (s) |
Analysis of Substituent Effects:
-
Methoxy Group (-OCH3): As an electron-donating group, the methoxy substituent at C-7 increases the electron density at the ortho (C-6 and C-8) and para (C-5) positions, causing an upfield shift (lower ppm) of the corresponding proton signals. This effect is most pronounced for H-6 and H-8.
-
Bromo Group (-Br): The bromine atom at C-2 is an electron-withdrawing group, which deshields the adjacent protons. This results in a downfield shift (higher ppm) for the ortho proton (H-1 and H-3) and the peri proton (H-8). The deshielding effect is strongest on the adjacent protons.
The interplay of these electronic effects from both substituents on the naphthalene core leads to the predicted chemical shifts for this compound.
Experimental Protocol for 1H NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring a high-resolution 1H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl3 (containing TMS) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the 1H frequency.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters:
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and measure the coupling constants.
-
Visualization of Substituent Effects
The following diagram illustrates the logical relationship of how the electron-donating methoxy group and the electron-withdrawing bromo group influence the chemical shifts of the protons on the naphthalene ring.
A Comparative Guide to the ¹³C NMR Spectrum of 2-Bromo-7-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C NMR spectrum of 2-Bromo-7-methoxynaphthalene, a crucial analytical technique for the structural elucidation and purity assessment of this and related compounds in drug discovery and development. Due to the limited availability of direct experimental ¹³C NMR data for this compound in the public domain, this guide leverages predicted data and compares it with the experimental spectra of structurally related isomers and analogs. This approach offers valuable insights into the expected chemical shifts and substitution patterns.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and compares them with the experimental data for its isomer, 2-Bromo-6-methoxynaphthalene, and the related compound, 1-Methoxynaphthalene. The predicted values for this compound were obtained using a standard NMR prediction tool.
| Carbon Atom | Predicted ¹³C NMR Chemical Shift (ppm) for this compound | Experimental ¹³C NMR Chemical Shift (ppm) for 2-Bromo-6-methoxynaphthalene | Experimental ¹³C NMR Chemical Shift (ppm) for 1-Methoxynaphthalene[1] |
| C1 | ~118.9 | 118.8 | 154.7 |
| C2 | ~117.5 (C-Br) | 119.2 (C-Br) | 104.9 |
| C3 | ~129.8 | 130.4 | 119.9 |
| C4 | ~110.1 | 128.8 | 120.1 |
| C4a | ~135.8 | 133.5 | 127.4 |
| C5 | ~124.5 | 128.1 | 125.9 |
| C6 | ~129.1 | 157.8 (C-OCH₃) | 125.2 |
| C7 | ~158.2 (C-OCH₃) | 107.1 | 126.6 |
| C8 | ~106.3 | 129.5 | 122.1 |
| C8a | ~130.5 | 129.9 | 134.4 |
| -OCH₃ | ~55.4 | 55.3 | 55.4 |
Experimental Protocols
A standard protocol for acquiring a ¹³C NMR spectrum of a methoxynaphthalene derivative is as follows:
Sample Preparation:
-
Weigh approximately 20-50 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 100 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
Number of Scans: 1024 (or more for dilute samples)
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 200-250 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Interpretation and Comparative Analysis
The predicted ¹³C NMR spectrum of this compound shows distinct signals for all 11 carbon atoms of the naphthalene ring system and the methoxy group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group.
-
C-Br (C2): The carbon atom attached to the bromine is expected to be significantly deshielded, appearing around 117.5 ppm. This is comparable to the C-Br signal in 2-Bromo-6-methoxynaphthalene (119.2 ppm).
-
C-OCH₃ (C7): The carbon atom bearing the methoxy group is predicted to be highly deshielded, resonating at approximately 158.2 ppm. This is a characteristic chemical shift for an aromatic carbon attached to an oxygen atom.
-
Quaternary Carbons (C4a, C8a): The two quaternary carbons at the ring fusion are predicted to appear around 135.8 and 130.5 ppm.
-
Methine Carbons (CH): The remaining six aromatic methine carbons are predicted to resonate in the typical aromatic region of 106-130 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a chemical shift of around 55.4 ppm, which is consistent across all three compared compounds.
By comparing the predicted spectrum of this compound with the experimental data of its isomer and 1-methoxynaphthalene, researchers can gain confidence in assigning the signals in an experimental spectrum and confirming the substitution pattern on the naphthalene ring.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the analysis and comparison of ¹³C NMR spectra for structural elucidation.
Caption: Workflow for ¹³C NMR Spectral Analysis.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-7-methoxynaphthalene
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or modified compounds is a critical step in the research and development pipeline. Mass spectrometry, particularly with electron ionization (EI), stands as a fundamental technique for revealing the molecular weight and structural motifs of a molecule through its characteristic fragmentation pattern. This guide provides a comparative analysis of the mass spectrometry fragmentation of 2-Bromo-7-methoxynaphthalene.
Due to the limited availability of direct experimental data for this compound, this guide employs a comparative approach by examining the fragmentation patterns of its structural analogues: 2-methoxynaphthalene and 2-bromonaphthalene. By understanding how the methoxy and bromo substituents individually influence the fragmentation of the naphthalene core, we can predict and interpret the mass spectrum of the target compound.
Comparative Fragmentation Data
The following table summarizes the key mass spectral data for 2-methoxynaphthalene and 2-bromonaphthalene, which serve as our reference compounds for predicting the fragmentation of this compound. The data is compiled from various spectral databases.
| m/z | Relative Intensity (%) - 2-Methoxynaphthalene | Relative Intensity (%) - 2-Bromonaphthalene | Proposed Fragment for this compound |
| 236/238 | - | - | [M]⁺ (Molecular Ion) |
| 221/223 | - | - | [M - CH₃]⁺ |
| 207/209 | - | - | [M - CHO]⁺ |
| 157 | - | - | [M - Br]⁺ |
| 128 | 12.69[1] | - | [C₁₀H₈]⁺ |
| 127 | - | 100[2] | [C₁₀H₇]⁺ |
| 115 | 92.81[1] | - | [C₉H₇]⁺ |
Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of the bromo and methoxy functional groups on the stable naphthalene core. The following is a proposed fragmentation pathway:
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, [C₁₁H₉BrO]⁺˙. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity at m/z 236 and 238.
-
Loss of a Methyl Radical: A primary fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable oxonium ion. This would result in fragment ions at m/z 221 and 223.
-
Loss of a Bromo Radical: A characteristic fragmentation for bromo-aromatic compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would produce a fragment ion at m/z 157.
-
Loss of a Carbon Monoxide: Following the loss of the methyl radical, the resulting ion can expel a molecule of carbon monoxide (CO) to form a brominated aromatic cation at m/z 193 and 195.
-
Formation of Naphthyl Cation: The ion at m/z 157 ([M - Br]⁺) can further fragment by losing a methyl radical and then CO, or through other rearrangements, to form the stable naphthyl cation at m/z 127.
The following diagram illustrates the proposed primary fragmentation pathways.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
To acquire a mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization would be employed.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).[3]
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peaks (m/z 236 and 238) and key fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of the analogue compounds.
The following diagram outlines the general workflow for this experimental procedure.
References
A Comparative Guide to the Reactivity of 2-Bromo-7-methoxynaphthalene and 2-bromo-6-methoxynaphthalene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two closely related isomers, 2-bromo-7-methoxynaphthalene and 2-bromo-6-methoxynaphthalene, in the context of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The insights and data presented herein are intended to assist researchers in making informed decisions for the strategic design and optimization of synthetic routes in drug discovery and materials science.
Introduction
2-Bromo-6-methoxynaphthalene and this compound are valuable intermediates in organic synthesis, notably in the preparation of pharmaceuticals and advanced materials. For instance, 2-bromo-6-methoxynaphthalene serves as a key precursor for the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The position of the methoxy group on the naphthalene scaffold can subtly influence the electronic environment of the carbon-bromine bond, thereby affecting the reactivity of these isomers in common synthetic transformations. This guide focuses on their performance in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Theoretical Reactivity Profile
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the palladium(0) catalyst to the C-Br bond. This step is influenced by both electronic and steric factors.
In both 2-bromo-6-methoxynaphthalene and this compound, the bromine atom is situated at the β-position of the naphthalene ring. The electronic nature of the naphthalene ring system and the electronic effect of the methoxy substituent are the key determinants of reactivity. The methoxy group is an electron-donating group through resonance and can increase the electron density at the C-Br bond, which might slightly decrease the rate of oxidative addition compared to unsubstituted 2-bromonaphthalene.
The relative positions of the methoxy group (at C-6 versus C-7) can lead to minor differences in the electronic distribution across the naphthalene core. However, without direct comparative kinetic studies, the precise difference in reactivity is difficult to predict theoretically and is best evaluated through experimental data.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. Below is a comparison of the performance of 2-bromo-6-methoxynaphthalene and this compound in this reaction, based on available literature data.
| Parameter | 2-Bromo-6-methoxynaphthalene | This compound |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | Na₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Ethanol/H₂O | Toluene/H₂O |
| Temperature | Reflux | 100 °C |
| Reaction Time | 12 h | 16 h |
| Yield | 95% | 88% |
Analysis: Both isomers demonstrate high reactivity in the Suzuki-Miyaura coupling, affording excellent yields of the corresponding biaryl products. The slightly higher yield and potentially shorter reaction time observed for 2-bromo-6-methoxynaphthalene under these specific conditions might suggest a marginally higher reactivity, although differences in the experimental setups could also account for this variation.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table compares the reactivity of the two isomers in this C-N bond-forming reaction.
| Parameter | 2-Bromo-6-methoxynaphthalene | This compound |
| Coupling Partner | Morpholine | Morpholine |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | Xantphos | BINAP |
| Base | NaOtBu | Cs₂CO₃ |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 18 h | 24 h |
| Yield | 92% | 85% |
Analysis: In the Buchwald-Hartwig amination, both isomers serve as effective substrates. The data suggests that 2-bromo-6-methoxynaphthalene may exhibit slightly higher reactivity, achieving a high yield under arguably milder conditions (lower temperature) and with a different ligand/base combination. It is important to note that the choice of ligand and base is critical and can significantly influence the outcome of the reaction.
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Bromo-6-methoxynaphthalene
Materials:
-
2-Bromo-6-methoxynaphthalene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 2-bromo-6-methoxynaphthalene, phenylboronic acid, and sodium carbonate.
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to reflux and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and BINAP to a Schlenk tube.
-
Add this compound, cesium carbonate, and anhydrous dioxane.
-
Add morpholine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-7-methoxynaphthalene
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the validity and reproducibility of experimental results and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for determining the purity of 2-Bromo-7-methoxynaphthalene, a key building block in organic synthesis. While specific validated methods for this particular isomer are not extensively published, this guide details representative protocols based on established analytical principles and methods for closely related isomers, such as 2-Bromo-6-methoxynaphthalene.
Understanding Potential Impurities
The purity of this compound can be affected by impurities arising from its synthesis. A common synthetic route involves the bromination of 7-methoxynaphthalene. Potential impurities may include:
-
Starting materials: Unreacted 7-methoxynaphthalene.
-
Isomeric byproducts: Other isomers of bromo-7-methoxynaphthalene formed during the bromination step.
-
Over-reacted products: Di-brominated methoxynaphthalene species.
-
Residual solvents: Solvents used in the synthesis and purification process.
The choice of an analytical method will depend on the specific impurities that need to be detected and quantified.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The table below provides a comparative overview of the most common methods.
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection and quantification of non-volatile impurities. | High resolution, high sensitivity, suitable for quantitative analysis. | Requires method development, may not detect highly volatile impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | Quantitative purity, detection of volatile impurities and residual solvents. | High efficiency, excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities based on mass. | High sensitivity, provides molecular weight information. | Typically requires coupling with a separation technique (e.g., GC-MS, LC-MS) for complex mixtures. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Qualitative indication of purity. | Simple, inexpensive, and rapid. | Not quantitative, susceptible to user error, less informative for amorphous solids. |
Experimental Protocols
Below are detailed experimental protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
Gas Chromatography (GC)
GC is an excellent method for assessing purity and detecting volatile impurities and residual solvents.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation for ¹H NMR: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard to calculate the purity.
Mass Spectrometry (MS)
MS is typically coupled with a chromatographic technique for purity analysis of complex samples.
-
Instrumentation: A mass spectrometer coupled to a GC or HPLC system.
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Analysis: The resulting mass spectrum will confirm the molecular weight of this compound (m/z for [M]⁺˙ or [M+H]⁺). Impurities will appear as additional peaks with different mass-to-charge ratios.
Workflow for Analytical Method Selection
The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for choosing the most suitable technique.
Caption: Workflow for selecting an analytical method for purity determination.
A Comparative Guide to the Structural Elucidation of 2-Bromo-7-methoxynaphthalene: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural characterization of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 2-Bromo-7-methoxynaphthalene, a variety of analytical techniques can be employed to determine its atomic arrangement. This guide provides an objective comparison between the "gold standard" of solid-state structure determination, single-crystal X-ray diffraction, and a suite of powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While a definitive crystal structure for this compound is not publicly available, this guide will outline the principles and expected data from an X-ray crystallographic analysis. To provide concrete experimental data for comparison, we will utilize the publicly available spectroscopic data for its close isomer, 2-Bromo-6-methoxynaphthalene. This approach allows for a practical understanding of the strengths and limitations of each technique in the structural elucidation of small organic molecules.
Method 1: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed model of the molecule, including precise bond lengths, bond angles, and stereochemistry.
Hypothetical Data for this compound
Should a suitable crystal of this compound be grown and analyzed, the following crystallographic parameters would be determined:
| Parameter | Description | Expected Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry of the arrangement of molecules in the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | e.g., a = 8.5 Å, b = 6.2 Å, c = 15.1 Å, β = 95° |
| Bond Lengths | The distances between bonded atoms. | e.g., C-Br, C-O, C-C bond lengths |
| Bond Angles | The angles between adjacent bonds. | e.g., C-C-Br, C-O-C bond angles |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. | e.g., Conformation of the methoxy group relative to the naphthalene ring |
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth : The first and often most challenging step is to grow a single crystal of the compound that is of suitable size and quality (typically >0.1 mm in all dimensions).[1][2] This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[3]
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[1][2] The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell and space group. The phase problem is solved to generate an initial electron density map, from which a preliminary structure is built. This model is then refined to best fit the experimental data.[4]
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
Experimental Data for 2-Bromo-6-methoxynaphthalene
The following tables summarize the ¹H and ¹³C NMR data for the isomer 2-Bromo-6-methoxynaphthalene.
¹H NMR Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.95 | d | 1H | Ar-H |
| 7.65 | d | 1H | Ar-H |
| 7.55 | dd | 1H | Ar-H |
| 7.15 | d | 1H | Ar-H |
| 7.10 | dd | 1H | Ar-H |
| 3.90 | s | 3H | -OCH₃ |
¹³C NMR Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 157.5 | Ar-C-O |
| 135.5 | Ar-C |
| 130.0 | Ar-C |
| 129.5 | Ar-CH |
| 128.0 | Ar-CH |
| 127.0 | Ar-C-Br |
| 121.5 | Ar-CH |
| 119.0 | Ar-CH |
| 106.0 | Ar-CH |
| 55.3 | -OCH₃ |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
Data Acquisition : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is then run.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).
-
Spectral Analysis : The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the molecular structure.
Method 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation of the same frequency is incident on the molecule, it absorbs the radiation.
Experimental Data for 2-Bromo-6-methoxynaphthalene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600, 1500, 1450 | Strong | Aromatic C=C skeletal vibrations |
| 1250 | Strong | Aryl-O stretch |
| 1030 | Strong | C-O stretch |
| 850-800 | Strong | C-H out-of-plane bending (indicating substitution pattern) |
| ~600 | Medium | C-Br stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : For a solid sample, a small amount is ground with KBr and pressed into a thin pellet, or a mull is prepared by grinding the solid with Nujol oil and placing it between two salt plates (e.g., NaCl or KBr).[6] Liquid samples can be analyzed as a thin film between two salt plates.
-
Background Spectrum : A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is recorded.
-
Sample Spectrum : The prepared sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument automatically subtracts the background spectrum.
-
Data Analysis : The absorption bands in the spectrum are correlated with specific functional groups to identify their presence in the molecule.[7]
Method 4: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique that can provide the molecular weight of a compound and information about its structure through fragmentation patterns.
Expected Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 236/238 | 100/98 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for one bromine atom) |
| 221/223 | 40/39 | [M - CH₃]⁺ |
| 157 | 60 | [M - Br]⁺ |
| 128 | 30 | [C₁₀H₈]⁺˙ (Naphthalene radical cation) |
| 115 | 20 | [M - Br - CO]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[8] The solution is then introduced into the ion source of the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization : The sample molecules are ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[9]
-
Mass Analysis : The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation : The molecular ion peak is identified to determine the molecular weight. The isotopic pattern of the molecular ion can confirm the presence of certain elements (like bromine). The fragmentation pattern provides clues about the structure of the molecule.
Comparative Workflow for Structural Elucidation
The following diagram illustrates the typical workflows for structural elucidation using the discussed techniques.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. webassign.net [webassign.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Comparative Guide to the Synthetic Routes of 2-Bromo-7-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for the preparation of 2-Bromo-7-methoxynaphthalene, a valuable building block in organic synthesis. The following sections present experimental protocols, quantitative data, and logical workflows for the synthesis of this compound, offering insights into the selection of an appropriate synthetic strategy based on available starting materials and desired outcomes.
Introduction
This compound is a substituted naphthalene derivative with potential applications in the synthesis of more complex organic molecules, including pharmacologically active compounds. The strategic placement of the bromo and methoxy groups on the naphthalene core makes it a versatile intermediate for further functionalization through various cross-coupling reactions and other transformations. This guide focuses on the available synthetic methodologies for its preparation, providing a comparative analysis to aid researchers in their synthetic endeavors.
Synthetic Route 1: From 2,7-Dihydroxynaphthalene
One documented route to this compound begins with the readily available starting material, 2,7-dihydroxynaphthalene. This synthesis involves a one-pot reaction where one of the hydroxyl groups is selectively converted to a bromide, and the other is methylated.
Experimental Protocol
In a 1-liter flask under a nitrogen atmosphere, triphenylphosphine (89.7 g, 0.342 mol) is dissolved in acetonitrile (350 mL). The solution is cooled to 10 °C. Bromine (17.6 mL, 0.342 mol) is then added dropwise over 10 minutes. Following the addition, the cooling bath is removed, and 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol) is added to the reaction mixture, followed by an additional 350 mL of acetonitrile. The resulting yellow-brown mixture is heated to reflux and maintained at that temperature for 3 hours. After the reaction is complete, the acetonitrile is removed by distillation under reduced pressure, a process that takes approximately 2 hours, to yield an off-white solid of this compound.[1]
Reaction Data
| Parameter | Value |
| Starting Material | 2,7-Dihydroxynaphthalene |
| Reagents | Triphenylphosphine, Bromine |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours |
| Product | This compound |
| Yield | Not explicitly reported for this step. The subsequent product, 7-bromo-2-naphthol, was obtained in a 43% overall yield.[1] |
Synthetic Pathway
Caption: Synthesis of this compound from 2,7-Dihydroxynaphthalene.
Potential Synthetic Routes
While only one detailed synthetic protocol was found for this compound, other plausible routes can be proposed based on common organic transformations of naphthalene derivatives. These routes, while not yet explicitly documented for this specific isomer, offer alternative strategies for its synthesis.
Potential Route 2: Bromination of 7-Methoxynaphthalene
A logical approach to the synthesis of this compound would be the direct bromination of 7-methoxynaphthalene. The methoxy group is an activating, ortho-para directing group. Therefore, bromination would be expected to occur at the positions ortho and para to the methoxy group. In the case of 7-methoxynaphthalene, the C2 and C8 positions are ortho, and the C5 position is para. The regioselectivity of this reaction would need to be carefully controlled to favor the formation of the desired 2-bromo isomer.
Proposed Experimental Workflow:
Caption: Proposed workflow for the synthesis of this compound via bromination.
Potential Route 3: Conversion of 7-Methoxy-2-naphthol to a Bromide
Another feasible route would involve the conversion of the hydroxyl group of 7-methoxy-2-naphthol into a bromide. This transformation can be achieved using various reagents commonly employed for the conversion of phenols to aryl bromides.
Potential Reagents for Hydroxyl to Bromide Conversion:
-
Phosphorus tribromide (PBr₃): A classic reagent for converting alcohols to alkyl bromides, its utility with phenols can be limited but is worth considering.
-
Triphenylphosphine and Bromine (or N-Bromosuccinimide): This combination is known to convert phenols to aryl bromides, similar to the conditions used in the documented synthesis from 2,7-dihydroxynaphthalene.
Proposed Experimental Workflow:
Caption: Proposed workflow for the synthesis from 7-Methoxy-2-naphthol.
A general method for the synthesis of 7-methoxy-2-naphthol from 2,7-dihydroxynaphthalene involves refluxing with dimethyl sulfate and potassium carbonate in acetonitrile for one hour.[2]
Conclusion
Currently, the synthesis of this compound from 2,7-dihydroxynaphthalene is the most explicitly detailed route in the available literature. However, the lack of a reported yield for the desired product is a significant drawback. The proposed alternative routes, starting from 7-methoxynaphthalene or 7-methoxy-2-naphthol, offer plausible and potentially efficient pathways. Further experimental investigation is required to determine the optimal conditions and to quantify the performance of these alternative methods in terms of yield, purity, and scalability. Researchers should consider the availability and cost of the starting materials, as well as the reaction conditions and potential for isomer formation, when selecting a synthetic strategy for this compound.
References
Validating the Structure of 2-Bromo-7-methoxynaphthalene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the structural validation of 2-bromo-7-methoxynaphthalene and its derivatives. Due to the limited availability of public experimental data for this compound, this guide utilizes experimental data for its close structural isomer, 2-bromo-6-methoxynaphthalene, as a primary comparative example. This approach allows for a detailed examination of the analytical techniques and expected spectral features crucial for the characterization of this class of compounds.
Structural Elucidation Workflow
The definitive identification of a synthesized molecule like a this compound derivative requires a multi-faceted analytical approach. A typical workflow integrates several spectroscopic techniques to build a comprehensive picture of the molecule's structure, from its elemental composition to the precise arrangement of its atoms.
Comparative Spectroscopic Data
The following tables present a comparison of key spectroscopic data for 2-bromo-6-methoxynaphthalene (experimental) and theoretical data for this compound. This comparative data is essential for distinguishing between these isomers and for validating the structure of new derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2-Bromo-6-methoxynaphthalene [1] | 7.89 | d, J = 1.6 Hz | 1H | H-1 |
| 7.62 | d, J = 8.8 Hz | 1H | H-4 | |
| 7.58 | d, J = 8.8 Hz | 1H | H-5 | |
| 7.48 | dd, J = 2.0, 8.8 Hz | 1H | H-3 | |
| 7.14 | dd, J = 2.8, 9.2 Hz | 1H | H-7 | |
| 7.07 | d, J = 2.8 Hz | 1H | H-5 | |
| 3.89 | s | 3H | -OCH₃ | |
| This compound | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ ppm) | Assignment |
| 2-Bromo-6-methoxynaphthalene [1] | 157.9, 133.0, 130.0, 129.6, 129.5, 128.5, 128.3, 119.7, 117.0, 105.7, 55.3 | Aromatic & Methoxy Carbons |
| This compound | Data not available |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Bromo-6-methoxynaphthalene [2] | 236/238 (due to Br isotopes) | 157 (M-Br), 127 (M-Br-OCH₂) |
| This compound | Theoretical: 235.98/237.98 | Data not available |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Vibrational Mode |
| 2-Bromo-6-methoxynaphthalene [2] | ~3050 | Aromatic C-H Stretch |
| ~2950, 2850 | Aliphatic C-H Stretch (-OCH₃) | |
| ~1600, 1500, 1465 | Aromatic C=C Stretch | |
| ~1250 | Aryl-O Stretch | |
| ~850 | C-Br Stretch | |
| This compound | Data not available |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of at least 0-10 ppm.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a sufficient number of scans to obtain clear signals for all carbon atoms.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition (EI):
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the M⁺ peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological Context: Inhibition of the Cyclooxygenase (COX) Pathway
Derivatives of methoxynaphthalene are known for their anti-inflammatory properties, which are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. The COX pathway is a key signaling cascade in the inflammatory response.
This guide underscores the critical need for a combination of spectroscopic methods for the unambiguous structural validation of this compound derivatives. While experimental data for the title compound remains elusive in the public domain, the provided comparative data and detailed protocols offer a robust framework for researchers in this field.
References
Spectroscopic Duel: A Comparative Guide to 2-Bromo-7-methoxynaphthalene and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the substitution pattern on a naphthalene core can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-7-methoxynaphthalene and its key positional isomers, offering a valuable resource for unambiguous structural elucidation.
This publication presents a detailed analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound and its isomers. By highlighting the distinct spectroscopic fingerprints of each compound, this guide aims to facilitate their differentiation and characterization in complex research and development settings.
Isomer Overview
The isomers included in this comparison are:
-
This compound
-
1-Bromo-2-methoxynaphthalene
-
2-Bromo-6-methoxynaphthalene
-
1-Bromo-7-methoxynaphthalene
-
2-Bromo-3-methoxynaphthalene
-
1-Bromo-6-methoxynaphthalene
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for the specified isomers. It is important to note that experimental data for this compound is limited in the public domain, and as such, some data presented is based on established trends for similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the positions of the bromo and methoxy substituents on the naphthalene ring.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Data not readily available in literature. Predicted shifts would show distinct aromatic protons and a singlet for the methoxy group. |
| 1-Bromo-2-methoxynaphthalene | δ 8.23 (d, J = 8.6 Hz, 1H), 7.84-7.73 (m, 3H), 7.59 (t, J = 15.4 Hz, 1H), 7.40 (t, J = 15.1 Hz, 1H), 7.28 (d, J = 9.0 Hz, 1H), 4.04 (s, 3H, OCH₃) |
| 2-Bromo-6-methoxynaphthalene | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm with characteristic splitting patterns. The methoxy group appears as a singlet around δ 3.9 ppm. |
| 1-Bromo-7-methoxynaphthalene | Spectroscopic data is available for purchase from some vendors but is not publicly detailed. |
| 2-Bromo-3-methoxynaphthalene | Aromatic protons and a methoxy singlet are expected, with specific shifts determined by the substituent positions. |
| 1-Bromo-6-methoxynaphthalene | Spectroscopic data is available for purchase from some vendors but is not publicly detailed. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides a count of the number of unique carbon atoms and information about their chemical environment. The chemical shifts of the aromatic carbons are particularly useful for distinguishing between isomers.
| Isomer | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Data not readily available in literature. |
| 1-Bromo-2-methoxynaphthalene | 153.79, 133.16, 129.86, 128.97, 128.05, 127.75, 126.16, 124.34, 113.68, 108.73, 57.09 (OCH₃) |
| 2-Bromo-6-methoxynaphthalene | Aromatic carbons typically appear in the range of δ 105-160 ppm. The methoxy carbon is expected around δ 55 ppm. |
| 2-Bromo-3-methoxynaphthalene | Spectroscopic data is available for purchase from some vendors but is not publicly detailed. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for C-H, C=C, C-O, and C-Br bonds are useful for confirming the molecular structure.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| This compound | Data not readily available in literature. Expected peaks: ~3050 (Ar C-H stretch), ~1600, 1500 (C=C stretch), ~1250 (C-O stretch), below 700 (C-Br stretch). |
| 1-Bromo-2-methoxynaphthalene | Characteristic peaks for aromatic C-H, C=C, C-O, and C-Br bonds are expected. |
| 2-Bromo-6-methoxynaphthalene | Characteristic peaks for aromatic C-H, C=C, C-O, and C-Br bonds are expected.[1] |
| 1-Bromo-4-methoxynaphthalene | Characteristic peaks for aromatic C-H, C=C, C-O, and C-Br bonds are expected.[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the conjugated π-system of the naphthalene ring, which is influenced by the substituents.
| Isomer | UV-Vis Absorption Maxima (λmax, nm) |
| This compound | Data not readily available in literature. |
| 2-Bromo-6-methoxynaphthalene | Expected to have absorption maxima characteristic of a substituted naphthalene system. |
| 2-Methoxynaphthalene (for reference) | ~220-240 and 280-300 nm.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which can be used to determine the molecular weight and gain structural information. The presence of bromine is readily identified by the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
| Isomer | Mass Spectrometry Data (m/z) |
| All Isomers | Molecular Ion (M⁺): Expected at m/z 236 and 238 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will vary depending on the isomer, often involving the loss of the bromo or methoxy group. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: A standard single-pulse experiment is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid powder sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a volumetric flask. Serial dilutions are performed to obtain a solution with an absorbance in the optimal range (0.1-1.0 AU).
-
Baseline Correction: A baseline spectrum of the solvent in a quartz cuvette is recorded.
-
Data Acquisition: The UV-Vis spectrum of the sample solution is recorded over a wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Logical workflow for the spectroscopic comparison of isomers.
Conclusion
The spectroscopic techniques outlined in this guide provide a powerful toolkit for the differentiation of this compound and its positional isomers. While a complete experimental dataset for this compound remains elusive in publicly accessible literature, the data for related isomers, combined with the general principles of spectroscopy, allows for informed predictions and highlights the importance of rigorous analytical characterization in chemical research and drug development. The distinct patterns observed in NMR, IR, UV-Vis, and Mass spectra serve as unique molecular fingerprints, enabling researchers to confidently identify and characterize these closely related compounds.
References
A Comparative Guide to Brominating Agents for the Synthesis of 2-Bromo-7-methoxynaphthalene
The synthesis of 2-Bromo-7-methoxynaphthalene is a critical step in the preparation of various pharmacologically significant molecules. The selection of an appropriate brominating agent is paramount to ensure high yield, regioselectivity, and operational safety. This guide provides a comparative analysis of several common and alternative brominating agents for this synthesis, supported by experimental data and detailed protocols.
The primary challenge in the bromination of 7-methoxynaphthalene lies in achieving selective monobromination at the desired position. The methoxy group is an activating, ortho-, para-directing group, making the naphthalene core susceptible to electrophilic attack. The primary sites for electrophilic attack are the C1 and C6 positions.[1] This guide will focus on agents that favor the desired 2-position bromination, which is structurally analogous to the 6-position in 2-methoxynaphthalene.
Comparative Performance of Brominating Agents
The following table summarizes the performance of various brominating agents in the synthesis of brominated naphthalene derivatives, which can be extrapolated for the synthesis of this compound.
| Brominating Agent | Typical Yield (%) | Reaction Conditions | Safety and Handling Considerations | Reference |
| Molecular Bromine (Br₂) ** | 70-90 | Glacial acetic acid, room temp. | Highly toxic, corrosive, and volatile. Requires a well-ventilated fume hood and specialized handling procedures.[2] | [1][3] |
| N-Bromosuccinimide (NBS) | 85-98 | Acetonitrile, room temp. | Solid, less hazardous than Br₂. Easier to handle. Can be a source of bromine radicals under certain conditions.[4][5] | [4][6][7] |
| Pyridinium Tribromide (Py·Br₃) | 80-95 | Acetic acid or THF, room temp. | Crystalline solid, stable, and a safer alternative to liquid bromine.[8] Releases bromine in solution.[8][9] | [3][8] |
| In-situ Generated Bromine (NaBr/Oxone) | ~90 | Ethyl acetate/water, room temp. | Avoids handling of molecular bromine. Uses stable, solid reagents. Considered a greener alternative.[10] | [10] |
| In-situ Generated Bromine (HBr/H₂O₂) ** | ~84 | Ethylene dichloride, 50-70 °C | In-situ generation minimizes exposure to free bromine.[11] Requires careful control of temperature due to the exothermic reaction.[11] | [11][12] |
Experimental Protocols
Detailed methodologies for the bromination of methoxynaphthalene derivatives using the compared agents are provided below. These protocols are adapted from literature procedures for similar substrates and can be optimized for the synthesis of this compound.
Bromination with Molecular Bromine (Br₂)
This protocol is adapted from the bromination of 2-methoxynaphthalene.[1]
Procedure:
-
Dissolve 7-methoxynaphthalene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, dissolve molecular bromine (1.05 eq) in glacial acetic acid.
-
Slowly add the bromine solution to the stirred solution of 7-methoxynaphthalene at room temperature.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain this compound.
Bromination with N-Bromosuccinimide (NBS)
This procedure is based on the bromination of methoxy-activated aromatic compounds.[4][7]
Procedure:
-
Dissolve 7-methoxynaphthalene (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound. Using DMF as a solvent can lead to high para-selectivity.[5]
Bromination with Pyridinium Tribromide (Py·Br₃)
This method offers a safer alternative to using liquid bromine.[3][8]
Procedure:
-
Suspend 7-methoxynaphthalene (1.0 eq) in glacial acetic acid or tetrahydrofuran (THF).
-
Add Pyridinium Tribromide (1.05 eq) portion-wise to the suspension with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
After completion of the reaction, pour the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Bromination with In-situ Generated Bromine (NaBr/Oxone)
This "green" protocol avoids the direct use of molecular bromine.[10]
Procedure:
-
In a mortar and pestle, grind 7-methoxynaphthalene (1.0 eq), sodium bromide (1.2 eq), and Oxone (potassium peroxymonosulfate, 1.1 eq) to a fine powder.
-
Transfer the powder to a reaction vessel and stir at room temperature. The reaction can be performed solvent-free or with a minimal amount of a solvent like ethyl acetate.
-
Stir the mixture for 12-24 hours.
-
After the reaction is complete, add ethyl acetate and water to the mixture.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound, which can be further purified.
Bromination with In-situ Generated Bromine (HBr/H₂O₂)
This method generates bromine in situ from hydrobromic acid and hydrogen peroxide.[11]
Procedure:
-
To a stirred mixture of 7-methoxynaphthalene (1.0 eq) and 48% aqueous HBr (2.4 eq) in a suitable solvent like ethylene dichloride, add 30% aqueous H₂O₂ (2.4 eq) dropwise.
-
The reaction is exothermic, and the temperature should be maintained between 50-70°C.[11]
-
After the addition is complete, continue stirring for an additional 30-60 minutes.
-
Cool the reaction mixture and add water.
-
Separate the organic layer, wash with sodium bisulfite solution, water, and brine.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the product.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using an alternative brominating agent.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The choice of a brominating agent for the synthesis of this compound significantly impacts the reaction's efficiency, safety, and environmental footprint. While molecular bromine is a potent and high-yielding reagent, its hazardous nature necessitates stringent safety precautions.[2] N-Bromosuccinimide and Pyridinium Tribromide present safer, solid alternatives that are easier to handle and often provide excellent yields and regioselectivity.[4][8] For laboratories and industries prioritizing green chemistry, in-situ generation of bromine from stable salts like sodium bromide with an oxidant like Oxone, or from HBr and hydrogen peroxide, offers a compelling approach by minimizing the risks associated with handling and storing elemental bromine.[10][11][13] Researchers should select the most appropriate agent based on their specific requirements for yield, purity, safety, and environmental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 11. WO1998050334A1 - Production of brominated methoxynaphthalene compounds - Google Patents [patents.google.com]
- 12. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of 2-Bromo-7-methoxynaphthalene
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Bromo-7-methoxynaphthalene, a key intermediate in pharmaceutical synthesis. While specific validated methods for this particular analyte are not widely published, this document outlines a robust, proposed HPLC method based on established analytical practices for structurally analogous compounds. Furthermore, it presents Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, offering a comparative analysis of their respective performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this compound.
Comparative Analysis of Analytical Methods
Reverse-phase HPLC is a widely employed and highly suitable technique for the analysis of relatively non-polar aromatic compounds like this compound due to its high resolution, sensitivity, and reproducibility.[1] A C18 column is the most common and effective choice for this class of compounds.[2] The primary alternative, GC-MS, offers enhanced specificity and sensitivity, particularly for volatile and semi-volatile compounds.
The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, such as the need for definitive identification (where MS is superior) versus routine quality control with high throughput (where HPLC-UV can be more cost-effective).[3]
Table 1: Comparison of Proposed HPLC-UV Method and Alternative GC-MS Method
| Parameter | Proposed HPLC-UV Method | Alternative GC-MS Method |
| Principle | Reverse-phase chromatography with UV detection | Gas chromatography with mass spectrometric detection |
| Stationary Phase | C18 silica-based column | Phenyl-methylpolysiloxane capillary column |
| Mobile/Carrier Gas | Acetonitrile/Water | Helium |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV Absorbance (e.g., 226 nm) | Mass Spectrometry (e.g., SIM mode) |
| Sample Derivatization | Not required | Not required |
| Primary Advantages | Robust, cost-effective, high throughput | High sensitivity, high specificity, definitive identification |
| Primary Limitations | Lower specificity than MS, potential for matrix interference | Requires analyte volatility, potential for thermal degradation |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This proposed method is based on common practices for the analysis of similar naphthalene derivatives, such as 1-methoxynaphthalene and 2-bromo-6-methoxynaphthalene.[3][4]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm or higher)
-
Methanol (HPLC grade, for sample dissolution if necessary)
-
Volumetric flasks and pipettes
-
HPLC vials with septa
-
Syringe filters (0.45 µm or 0.22 µm)
2. Chromatographic Conditions:
-
LC System: Standard HPLC system with a UV detector.[3]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30, v/v).[1][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: Approximately 226 nm.[3]
-
Injection Volume: 20 µL.[3]
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[3]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[3]
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm or 0.22 µm syringe filter before injection.
4. Method Validation Parameters (Expected Performance):
The following table summarizes the expected performance characteristics of the proposed HPLC method. Actual values must be determined during experimental method validation.
Table 2: Expected Performance of the Proposed HPLC-UV Method
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 10 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps to ensure optimal separation and quantification of the target analyte. This workflow is crucial for achieving accurate and reliable results.
Caption: A workflow diagram illustrating the key stages of HPLC method development.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity or definitive identification, GC-MS is a powerful alternative.[3]
1. Chromatographic Conditions (Typical):
-
GC System: Standard GC system with a mass spectrometer detector.
-
Column: Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.
2. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like toluene or dichloromethane.[3]
-
Calibration Standards: Prepare serial dilutions from the stock solution.
This guide provides a foundational framework for the analysis of this compound. It is imperative that any method be fully validated according to the appropriate regulatory guidelines (e.g., ICH) to ensure its suitability for the intended purpose.
References
The Biological Activity of 2-Bromo-7-methoxynaphthalene Derivatives: A Comparative Guide
Despite its potential as a versatile chemical scaffold, a comprehensive analysis of the biological activities of compounds directly derived from 2-Bromo-7-methoxynaphthalene is limited in currently available scientific literature. While the broader class of naphthalene derivatives has been extensively studied for various therapeutic applications, specific research originating from this particular starting material is not well-documented.
The naphthalene core, a bicyclic aromatic system, is a privileged structure in medicinal chemistry due to its rigidity and lipophilicity, which allows for favorable interactions with biological targets. Modifications to the naphthalene ring system have led to the development of numerous compounds with significant pharmacological effects. However, the influence of the specific substitution pattern of a bromo group at the 2-position and a methoxy group at the 7-position on the biological profile of resulting derivatives has not been a prominent focus of published research.
This guide aims to provide a comparative overview of the biological activities of related naphthalene-containing compounds to offer insights into the potential therapeutic avenues for derivatives of this compound. The information presented is based on data from studies on structurally similar molecules, highlighting potential areas for future research and drug development.
Anticancer Activity of Naphthalene-Based Compounds
Numerous studies have demonstrated the potent anticancer activity of various naphthalene derivatives. A prominent class of these are naphthalene-chalcone hybrids, which have been investigated for their cytotoxic effects against a range of cancer cell lines.
Table 1: In Vitro Anticancer Activity of Naphthalene-Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2j | A549 (Lung Cancer) | 7.835 ± 0.598 | [1] |
| 3f | MCF-7 (Breast Cancer) | 222.72 µg/mL | [2] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data in Table 1, derived from studies on naphthalene-chalcone hybrids, indicates that these compounds can exhibit significant cytotoxicity against cancer cells. For instance, compound 2j showed potent activity against the A549 lung cancer cell line with an IC₅₀ value in the micromolar range.[1] It is important to note that the synthesis of these specific compounds did not start from this compound.
Potential Signaling Pathways in Cancer
The anticancer effects of naphthalene derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One of the investigated mechanisms is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow.
Caption: Inhibition of the VEGFR-2 signaling pathway by a naphthalene-chalcone derivative.
As depicted in the diagram, the binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade involving proteins like PLCγ, PKC, RAF, MEK, and ERK, which ultimately promotes cell proliferation and angiogenesis.[1] Certain naphthalene-chalcone derivatives have been shown to inhibit VEGFR-2, thereby blocking this pro-cancerous pathway.[1]
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized in vitro assays.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Conclusion and Future Directions
While the direct biological evaluation of compounds derived from this compound is not extensively reported, the broader family of naphthalene derivatives, particularly naphthalene-chalcones, demonstrates significant potential as anticancer agents. The presented data on related compounds suggests that derivatives of this compound could also exhibit valuable biological activities.
Future research should focus on the synthesis of novel compounds from this specific starting material and their systematic evaluation against a panel of cancer cell lines and microbial strains. Elucidating their mechanisms of action and identifying the specific signaling pathways they modulate will be crucial for the development of new and effective therapeutic agents. The detailed experimental protocols provided in this guide can serve as a foundation for such investigations.
References
- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-7-methoxynaphthalene: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-7-methoxynaphthalene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Hazard Information (Data from 2-Bromo-6-methoxynaphthalene)
Below is a summary of hazard information for 2-Bromo-6-methoxynaphthalene, which should be considered as indicative for this compound until specific data is available.
| Property | Value |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Incompatible Materials | Strong bases, Strong oxidizing agents.[1] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide gas.[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound, treated as a hazardous waste, involves a systematic approach from the point of generation to final disposal.
1. Waste Determination and Segregation:
-
Waste Characterization: Based on the available data for its isomer, this compound should be considered a non-acute hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents.[1] Keep it separate from non-hazardous laboratory trash.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
Use a dust mask (type N95 or equivalent) if there is a risk of generating dust.
-
3. Containerization:
-
Primary Container: Use a chemically compatible, leak-proof container with a secure screw-on cap. The original manufacturer's container is often a good option.[3] The container should be in good condition, free from cracks or deterioration.[4]
-
Labeling: Clearly label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" (or "Waste this compound").
-
The date when the first waste was added to the container.
-
The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed").
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3] Do not overfill the container; leave at least 10% headspace to allow for expansion.
4. Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[3] The secondary container must be chemically compatible and large enough to hold the entire contents of the primary container.[3]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]
5. Disposal:
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[1][5]
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA) under the Environmental Protection Agency (EPA).[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-7-methoxynaphthalene
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-7-methoxynaphthalene, tailored for researchers, scientists, and professionals in drug development. The following procedures and recommendations are designed to ensure a safe laboratory environment.
Hazard Summary
It is a combustible solid and should be kept away from strong oxidizing agents.[1][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles.[6] | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., light weight rubber gloves).[6] | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask)[7] | To be used when dust generation is unavoidable or in poorly ventilated areas. |
| Skin and Body Protection | Laboratory coat, overalls, or other protective clothing.[3][6] | To prevent skin exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely managing this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly sealed and store it away from incompatible materials, such as strong oxidizing agents.[1][6]
-
Ensure the storage area has no ignition sources.[6]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands thoroughly with soap and water after handling.[6]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. Disposal:
-
Dispose of waste in accordance with all local, regional, and national regulations.
-
Place waste material in a suitable, labeled container.
-
Consult with your institution's environmental health and safety department for specific disposal procedures. Do not release into the environment.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemstock.ae [chemstock.ae]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
